BI-1935
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-ethoxyethyl)-6-oxo-N-[5-[3-pyridin-3-yl-5-(trifluoromethyl)pyrazol-1-yl]pyridin-2-yl]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F3N6O3/c1-2-36-11-10-32-15-17(5-8-22(32)34)23(35)30-21-7-6-18(14-29-21)33-20(24(25,26)27)12-19(31-33)16-4-3-9-28-13-16/h3-9,12-15H,2,10-11H2,1H3,(H,29,30,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMESAVNRPDKZCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C=C(C=CC1=O)C(=O)NC2=NC=C(C=C2)N3C(=CC(=N3)C4=CN=CC=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F3N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Soluble Epoxide Hydrolase Inhibitor BI-1935
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BI-1935, a potent and selective inhibitor of soluble epoxide hydrolase (sEH). The document details its mechanism of action, physicochemical properties, and available biological data, offering valuable insights for researchers in pharmacology and drug development.
Introduction to Soluble Epoxide Hydrolase (sEH)
Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a bifunctional enzyme crucial in the metabolism of bioactive lipid signaling molecules.[1] The enzyme possesses two distinct domains: a C-terminal hydrolase domain and an N-terminal phosphatase domain.[2][3] The C-terminal domain is responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs) into their less active corresponding dihydroxyeicosatrienoic acids (DHETs).[4][5] EETs, which are metabolites of arachidonic acid produced by cytochrome P450 (CYP) epoxygenases, exhibit a range of beneficial physiological effects, including anti-inflammatory, vasodilatory, and analgesic properties.[5][6][7] By degrading EETs, sEH effectively diminishes these protective effects.[7] Consequently, the inhibition of sEH has emerged as a promising therapeutic strategy for a variety of conditions, including hypertension, inflammation, and pain.[7][8][9]
This compound: A Potent and Selective sEH Inhibitor
This compound is a small molecule inhibitor of soluble epoxide hydrolase developed by Boehringer Ingelheim.[8] It is characterized by its high potency and selectivity, making it a valuable tool for both in vitro and in vivo research into the therapeutic potential of sEH inhibition.[8]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Name | 1-(2-Ethoxyethyl)-6-oxo-N-[5-[3-pyridin-3-yl-5-(trifluoromethyl)pyrazol-1-yl]pyridin-2-yl]pyridine-3-carboxamide | [10] |
| Molecular Formula | C₂₄H₂₁F₃N₆O₃ | [10] |
| Molecular Weight | 498.47 g/mol | [10] |
| CAS Number | 940954-41-6 | [6] |
In Vitro Potency and Selectivity
This compound demonstrates potent inhibition of human sEH. The available data on its in vitro activity and selectivity are summarized in the tables below.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | Potency (IC₅₀) | Reference |
| Human sEH | Biochemical h-sEH binding assay | 7 nM | [8][11] |
Table 2: Selectivity Profile of this compound
| Off-Target | Assay Type | Result | Reference |
| hCYP2J2 | In-house screen | > 1 µM (> 100-fold selectivity) | [8] |
| hCYP2C9 | In-house screen | > 1 µM (> 100-fold selectivity) | [8] |
| hCYP2C19 | In-house screen | > 1 µM (> 100-fold selectivity) | [8] |
| IL-2 | In-house screen | > 1 µM (> 100-fold selectivity) | [8] |
| Thromboxane Synthase | Eurofins Safety Panel 44™ | 96% inhibition @ 10 µM (IC₅₀ = 0.132 µM) | [8] |
| 5-Lipoxygenase (5LO) | Eurofins Safety Panel 44™ | 66% inhibition @ 10 µM (IC₅₀ = 5.92 µM) | [8] |
| Dopamine Transporter (DAT) | PRESTO-TANGO GPCR screen | 82% inhibition @ 10 µM | [8] |
| Sigma 1 Receptor | PRESTO-TANGO GPCR screen | 50% inhibition @ 10 µM | [8] |
| 61 other targets in Eurofins Safety Panel 44™ | Radioligand binding/Enzymatic assays | < 20% inhibition @ 10 µM | [8] |
| 5 other targets in Eurofins Safety Panel 44™ | Radioligand binding/Enzymatic assays | < 80% inhibition @ 10 µM | [8] |
Signaling Pathway of sEH Inhibition
The therapeutic effects of sEH inhibitors like this compound are primarily attributed to the increased bioavailability of EETs. The following diagram illustrates the signaling pathway affected by sEH inhibition.
Figure 1: Signaling pathway of soluble epoxide hydrolase and its inhibition by this compound.
In Vivo Efficacy
This compound has been shown to exert a dose-dependent effect on mean arterial pressure in Dahl salt-sensitive rats, a well-established animal model of hypertension.[8] However, specific quantitative data from this study are not publicly available.
Experimental Protocols
In Vitro sEH Inhibition Assay (Representative Protocol)
This protocol is a representative method for determining the IC₅₀ of an sEH inhibitor, adapted from commercially available assay kits and published literature.[1][5][9]
Figure 2: Experimental workflow for the in vitro sEH inhibition assay.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare sEH assay buffer (e.g., 100 mM sodium phosphate, pH 7.4, containing 0.1 mg/mL bovine serum albumin).
-
Reconstitute lyophilized recombinant human sEH in assay buffer to the desired concentration.
-
Prepare a stock solution of a fluorogenic sEH substrate (e.g., cyano(6-methoxynaphthalen-2-yl)methyl((3-phenyloxiran-2-yl)methyl)carbonate; CMNPC) in a suitable solvent like DMSO.
-
Prepare a stock solution of this compound in DMSO and create a serial dilution series.
-
Prepare a known sEH inhibitor (e.g., 12-(3-adamantan-1-yl-ureido)-dodecanoic acid; AUDA) as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer to all wells.
-
Add the serially diluted this compound, solvent control (DMSO), and positive control to their respective wells.
-
Add the reconstituted human sEH to all wells except the no-enzyme control wells.
-
Pre-incubate the plate at 30°C for 5 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin measuring the fluorescence intensity kinetically using a microplate reader at appropriate excitation and emission wavelengths (e.g., 330 nm excitation and 465 nm emission for CMNPC) at regular intervals for 30 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (increase in fluorescence over time) for each well.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
In Vivo Blood Pressure Measurement in Dahl Salt-Sensitive Rats (Representative Protocol)
This protocol describes a representative method for evaluating the effect of an sEH inhibitor on blood pressure in Dahl salt-sensitive rats, based on published studies.[2][3][12]
Figure 3: Experimental workflow for in vivo blood pressure measurement.
Detailed Methodology:
-
Animal Model:
-
Use male Dahl salt-sensitive rats, a strain genetically predisposed to developing hypertension in response to high salt intake.
-
Acclimatize the animals to the housing conditions for at least one week before the experiment.
-
-
Hypertension Induction:
-
Induce hypertension by switching the rats from a normal-salt diet to a high-salt diet (e.g., 4-8% NaCl).
-
-
Treatment Groups:
-
Randomly assign the rats to different treatment groups: a vehicle control group and multiple groups receiving different doses of this compound.
-
-
Drug Administration:
-
Administer this compound or the vehicle daily via a suitable route, such as oral gavage. The formulation of this compound should be optimized for oral bioavailability.
-
-
Blood Pressure Measurement:
-
Measure the mean arterial pressure at regular intervals throughout the study. This can be done non-invasively using the tail-cuff method or continuously using radiotelemetry implants for more accurate and detailed data.
-
-
Data Analysis:
-
Compare the mean arterial pressure of the this compound-treated groups with the vehicle control group at each time point.
-
Analyze the data to determine if there is a statistically significant, dose-dependent reduction in blood pressure.
-
Pharmacokinetics
Detailed pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME) properties, are not currently available in the public domain.
Conclusion
This compound is a potent and selective inhibitor of soluble epoxide hydrolase, representing a valuable chemical probe for investigating the physiological and pathophysiological roles of the sEH pathway. Its demonstrated in vitro potency and in vivo antihypertensive effects in a preclinical model underscore the therapeutic potential of sEH inhibition. Further studies to elucidate its pharmacokinetic profile and to provide detailed quantitative in vivo efficacy data will be crucial for its continued development and application in translational research.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Revealing the Pathogenesis of Salt-Sensitive Hypertension in Dahl Salt-Sensitive Rats through Integrated Multi-Omics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dahl Salt Sensitive Rats are Protected Against Vascular Defects Related to Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-species absorption, metabolism, distribution and pharmacokinetics of BI 201335, a potent HCV genotype 1 NS3/4A protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blood Pressure in Salt-Sensitive Dahl Rats v1.0.0 [physionet.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Proof of Pharmacology, Safety, and Pharmacokinetics of the Novel TRPA1 Antagonist BI 1839100: A Randomized, Placebo‐Controlled, Parallel Group, First‐In‐Human Study in Healthy Male Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 10. ahajournals.org [ahajournals.org]
- 11. Pattern Recognition in Pharmacokinetic Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
BI-1935: An In-depth Technical Guide to In Vitro Potency and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro potency and selectivity profile of BI-1935, a potent and selective inhibitor of soluble epoxide hydrolase (sEH). All data is presented in a structured format for clarity, and detailed experimental methodologies are provided for key assays.
Core Potency and Selectivity Profile
This compound is a small molecule inhibitor of soluble epoxide hydrolase (sEH) with a half-maximal inhibitory concentration (IC50) of 7 nM.[1] It has demonstrated good selectivity against human cytochrome P450 (CYP) epoxygenases 2J2, 2C9, and 2C19, as well as Interleukin-2 (IL-2), with over 100-fold selectivity for sEH over these enzymes.[1]
In Vitro Potency
| Target | IC50 (nM) | Assay Type |
| Human Soluble Epoxide Hydrolase (sEH) | 7 | Biochemical |
Selectivity Profile
The selectivity of this compound was assessed against a panel of 44 targets in the Eurofins SafetyScreen44™ and a panel of 315 GPCRs using the PRESTO-TANGO assay.
Eurofins SafetyScreen44™ Panel:
At a concentration of 10 µM, this compound showed the following significant interactions:
| Target | % Inhibition @ 10 µM | IC50 (µM) |
| Thromboxane Synthase | 96% | 0.132 |
| 5-Lipoxygenase (5LO) | 66% | 5.92 |
Note: 61 out of 67 targets in a broader panel showed less than 20% inhibition at 10 µM, and 5 out of 67 showed less than 80% inhibition at the same concentration.
PRESTO-TANGO GPCR Screen:
Significant inhibition was observed for 2 out of 315 GPCRs at a concentration of 10 µM:
| Target | % Inhibition @ 10 µM |
| Dopamine Transporter (DAT) | 82% |
| Sigma 1 | 50% |
Experimental Protocols
Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Representative Protocol)
This protocol is a representative method for determining the IC50 of inhibitors against human sEH using a fluorometric assay.
Materials:
-
Recombinant human sEH
-
sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester - PHOME)
-
Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
Test compound (this compound)
-
Positive control inhibitor (e.g., N-Cyclohexyl-Nʹ-dodecylurea - NCND)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add a fixed concentration of human sEH enzyme to each well of the microplate.
-
Add the diluted this compound or control solutions to the wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the sEH substrate (PHOME).
-
Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 330 nm and emission at 465 nm).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cytochrome P450 (CYP) Inhibition Assay (Representative Protocol)
This protocol describes a general method for assessing the inhibitory potential of a compound against major CYP isoforms.
Materials:
-
Human liver microsomes or recombinant CYP enzymes (e.g., CYP2J2, CYP2C9, CYP2C19)
-
CYP-specific probe substrates (e.g., terfenadine for CYP2J2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19)
-
NADPH regenerating system
-
Test compound (this compound)
-
Positive control inhibitors
-
Acetonitrile for quenching the reaction
-
LC-MS/MS system for analysis
Procedure:
-
Prepare various concentrations of this compound.
-
In a reaction mixture containing human liver microsomes or recombinant CYP enzyme and a specific probe substrate, add the test compound or control.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
After a specific incubation time, terminate the reaction by adding cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the presence of the metabolite of the probe substrate using a validated LC-MS/MS method.
-
Determine the percent inhibition at each concentration of this compound and calculate the IC50 value.
Eurofins SafetyScreen44™ Panel
The SafetyScreen44™ panel from Eurofins is a standardized assay panel used to assess the off-target liability of compounds. The assays are typically conducted as either binding assays (measuring the displacement of a radiolabeled ligand) or enzymatic assays (measuring the inhibition of enzyme activity). For this compound, the compound was tested at a concentration of 10 µM in duplicate. The results are reported as the percentage of inhibition of the control response.
Signaling Pathways and Experimental Workflows
Soluble Epoxide Hydrolase (sEH) Signaling Pathway
References
BI-1935: A Potent Soluble Epoxide Hydrolase Inhibitor for the Modulation of Inflammation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Inflammation is a critical biological process that, when dysregulated, contributes to a wide range of debilitating diseases. A promising therapeutic strategy for controlling inflammation involves the inhibition of soluble epoxide hydrolase (sEH). This enzyme plays a pivotal role in the degradation of endogenous anti-inflammatory lipid mediators. BI-1935 is a potent and selective small molecule inhibitor of sEH, demonstrating significant potential for the modulation of inflammatory responses. This document provides a comprehensive technical overview of the role of this compound and, more broadly, sEH inhibitors in inflammation, including their mechanism of action, preclinical efficacy, and the signaling pathways they modulate.
Introduction: The Role of Soluble Epoxide Hydrolase in Inflammation
Soluble epoxide hydrolase (sEH) is a key enzyme in the arachidonic acid cascade. It metabolizes epoxyeicosatrienoic acids (EETs), which are endogenous lipid mediators with potent anti-inflammatory, vasodilatory, and analgesic properties. By hydrolyzing EETs to their less active dihydroxyeicosatrienoic acid (DHET) counterparts, sEH effectively diminishes the protective effects of these signaling molecules, thereby promoting a pro-inflammatory state.
Inhibition of sEH presents a targeted approach to enhance the body's natural anti-inflammatory mechanisms. By preventing the degradation of EETs, sEH inhibitors increase the bioavailability of these beneficial lipids, leading to a reduction in inflammatory responses. This strategy has shown promise in a variety of preclinical models of inflammatory diseases.
This compound: A Potent and Selective sEH Inhibitor
This compound is a chemical probe characterized as a potent inhibitor of soluble epoxide hydrolase. Its high potency and selectivity make it a valuable tool for investigating the therapeutic potential of sEH inhibition.
In Vitro Potency
This compound demonstrates high in vitro potency against sEH, as detailed in the table below.
| Compound | Target | IC50 (nM) |
| This compound | Soluble Epoxide Hydrolase (sEH) | 7 |
Table 1: In vitro potency of this compound against soluble epoxide hydrolase.
Preclinical Efficacy of sEH Inhibitors in Inflammation
While specific preclinical data on this compound's anti-inflammatory effects are limited in publicly available literature, studies on other potent sEH inhibitors provide strong evidence for the therapeutic potential of this class of compounds in various inflammatory models.
Airway Inflammation
In a rat model of tobacco smoke-induced airway inflammation, an sEH inhibitor significantly reduced the influx of inflammatory cells into the lungs.
| Treatment Group | Total Bronchoalveolar Lavage Cells | Neutrophils | Alveolar Macrophages | Lymphocytes |
| Tobacco Smoke + Vehicle | Increased cell numbers (baseline) | Increased | Increased | Increased |
| Tobacco Smoke + sEH Inhibitor | Significant reduction | Significant reduction | Significant reduction | Significant reduction |
Table 2: Qualitative summary of the effect of an sEH inhibitor on inflammatory cell infiltration in a rat model of airway inflammation.
Systemic Inflammation and Cytokine Production
In models of lipopolysaccharide (LPS)-induced systemic inflammation, sEH inhibitors have been shown to reduce the production of key pro-inflammatory cytokines. The data below is from a study using the sEH inhibitor TPPU in murine macrophages.
| Treatment Group | TNF-α mRNA Expression | IL-1β mRNA Expression |
| LPS | Markedly increased | Markedly increased |
| LPS + TPPU (dose-dependent) | Significantly reduced | Significantly reduced |
Table 3: Effect of the sEH inhibitor TPPU on pro-inflammatory cytokine expression in LPS-stimulated murine macrophages.
Signaling Pathways Modulated by this compound
The anti-inflammatory effects of this compound and other sEH inhibitors are mediated through the modulation of key signaling pathways that regulate inflammation. By increasing the levels of EETs, these inhibitors influence the activity of transcription factors such as NF-κB and PPARγ.
The Soluble Epoxide Hydrolase (sEH) Pathway
The core mechanism of this compound involves the direct inhibition of sEH, leading to an accumulation of anti-inflammatory EETs.
Downstream Modulation of NF-κB Signaling
Nuclear factor-kappa B (NF-κB) is a critical transcription factor that drives the expression of numerous pro-inflammatory genes. EETs, stabilized by sEH inhibitors like this compound, have been shown to suppress the activation of the NF-κB pathway.
Interaction with PPARγ Signaling
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor with anti-inflammatory properties. EETs can act as partial agonists of PPARγ, and by increasing their levels, sEH inhibitors can enhance PPARγ-mediated anti-inflammatory effects.
Experimental Protocols
Detailed experimental protocols for studies specifically utilizing this compound are not extensively available in the public domain. However, based on studies with other sEH inhibitors in relevant inflammatory models, the following methodologies are representative of the approaches used.
In Vitro sEH Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against sEH.
-
Methodology:
-
Recombinant human or rodent sEH is used.
-
A fluorescent substrate for sEH is incubated with the enzyme in the presence of varying concentrations of the test compound (e.g., this compound).
-
The enzymatic reaction leads to the production of a fluorescent product.
-
The fluorescence intensity is measured over time using a plate reader.
-
The rate of product formation is calculated for each compound concentration.
-
The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Rodent Model of Lipopolysaccharide (LPS)-Induced Inflammation
-
Objective: To evaluate the in vivo anti-inflammatory efficacy of an sEH inhibitor.
-
Animal Model: Male C57BL/6 mice or Sprague-Dawley rats.
-
Methodology:
-
Animals are randomly assigned to treatment groups (e.g., vehicle control, LPS + vehicle, LPS + sEH inhibitor at various doses).
-
The sEH inhibitor or vehicle is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified time before the inflammatory challenge.
-
Inflammation is induced by intraperitoneal or intravenous injection of LPS.
-
At a predetermined time point after LPS administration (e.g., 2, 6, or 24 hours), animals are euthanized.
-
Blood and tissues (e.g., lung, liver) are collected for analysis.
-
Endpoints:
-
Measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β, IL-6) in plasma or tissue homogenates using ELISA or multiplex assays.
-
Quantification of inflammatory cell infiltration in tissues via histological analysis (e.g., H&E staining) and cell counting.
-
Assessment of gene expression of inflammatory markers in tissues using RT-qPCR.
-
-
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of an sEH inhibitor like this compound in an inflammation model.
In-depth Technical Guide: The Effects of BI-1935 on Vascular Tone
An extensive search of publicly available scientific literature and clinical trial databases has yielded no information on a compound designated BI-1935 in the context of vascular tone or any other biological activity.
Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations related to its effects on the cardiovascular system. The searches for "this compound vascular tone," "this compound mechanism of action," "this compound effect on blood vessels," and "this compound clinical trials" did not return any relevant results for a compound with this identifier.
It is possible that:
-
"this compound" is an internal, preclinical designation that has not yet been disclosed in public forums or scientific publications.
-
There may be a typographical error in the compound name.
-
The compound is no longer under development and information has been retracted or is not readily accessible.
We recommend verifying the compound identifier. Should a different name or designation be available, we would be pleased to conduct a new search to provide the requested technical guide.
Methodological & Application
Application Notes and Protocols: Evaluation of the Novel Antihypertensive Agent BI-1935 in Rodent Models of Hypertension
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the date of this document, specific preclinical data for a compound designated "BI-1935" in rodent models of hypertension is not publicly available. The following application notes and protocols are presented as a generalized framework for the preclinical evaluation of a novel antihypertensive agent, herein referred to as this compound, based on established methodologies for common rodent models of hypertension. The dosages, specific results, and mechanism of action are hypothetical and for illustrative purposes.
Introduction
Hypertension is a critical risk factor for cardiovascular disease.[1] The development of novel antihypertensive therapeutics requires rigorous preclinical evaluation in relevant animal models. These application notes provide detailed protocols for assessing the efficacy of a novel investigational compound, this compound, in two widely used rodent models of hypertension: the Spontaneously Hypertensive Rat (SHR) model of essential hypertension and the Angiotensin II (Ang II)-induced model of hypertension.[1][2]
Hypothetical Mechanism of Action of this compound
For the purpose of this protocol, this compound is hypothesized to be a potent and selective antagonist of the Angiotensin II Type 1 (AT1) receptor, a key component of the Renin-Angiotensin-Aldosterone System (RAAS). By blocking the action of Ang II on the AT1 receptor, this compound is expected to inhibit vasoconstriction and reduce aldosterone secretion, thereby lowering blood pressure.
Signaling Pathway Diagram
Caption: Hypothetical mechanism of this compound as an AT1 receptor antagonist.
Experimental Models
Two distinct rodent models are recommended for the initial in vivo evaluation of this compound.
-
Spontaneously Hypertensive Rat (SHR): This is a widely used genetic model of essential hypertension.[1][2][3] SHRs develop hypertension between 5-6 weeks of age, providing a relevant model for studying primary hypertension.[2]
-
Angiotensin II-Induced Hypertension: This model involves the continuous infusion of Ang II in normotensive rats (e.g., Wistar or Sprague-Dawley) to induce acute hypertension.[2] It is particularly useful for confirming the mechanism of action for compounds targeting the RAAS.
Data Presentation: Hypothetical Dose-Response Data
The following tables summarize hypothetical data from efficacy studies of this compound in rodent models of hypertension.
Table 1: Effect of Single Oral Dose of this compound on Systolic Blood Pressure (SBP) in Spontaneously Hypertensive Rats (SHRs)
| Treatment Group | Dose (mg/kg, p.o.) | N | Baseline SBP (mmHg) | SBP at 4h Post-Dose (mmHg) | Change in SBP (mmHg) |
| Vehicle (0.5% CMC) | 0 | 8 | 185 ± 5 | 183 ± 6 | -2 ± 2 |
| This compound | 1 | 8 | 187 ± 6 | 165 ± 5 | -22 ± 3 |
| This compound | 3 | 8 | 184 ± 5 | 148 ± 4 | -36 ± 4 |
| This compound | 10 | 8 | 186 ± 7 | 132 ± 5 | -54 ± 5 |
| Valsartan | 20 | 8 | 185 ± 5 | 140 ± 6 | -45 ± 4 |
| Data are presented as Mean ± SEM. *p < 0.05 vs. Vehicle. |
Table 2: Effect of this compound on Mean Arterial Pressure (MAP) in Angiotensin II-Infused Rats
| Treatment Group | Dose (mg/kg, i.v.) | N | Baseline MAP (mmHg) | MAP during Ang II Infusion (mmHg) |
| Vehicle | 0 | 6 | 105 ± 4 | 155 ± 6 |
| This compound | 0.3 | 6 | 107 ± 5 | 130 ± 5 |
| This compound | 1 | 6 | 106 ± 4 | 115 ± 4 |
| This compound | 3 | 6 | 104 ± 5 | 108 ± 5* |
| Data are presented as Mean ± SEM. *p < 0.05 vs. Vehicle during Ang II infusion. |
Experimental Protocols
Protocol 1: Efficacy of this compound in Spontaneously Hypertensive Rats (SHR)
Objective: To evaluate the dose-dependent effect of a single oral dose of this compound on systolic blood pressure in conscious SHRs.
Materials:
-
Male Spontaneously Hypertensive Rats (SHR), 14-16 weeks old.
-
Wistar-Kyoto (WKY) rats as normotensive controls (optional).
-
This compound and vehicle (e.g., 0.5% Carboxymethylcellulose in water).
-
Oral gavage needles.
-
Non-invasive blood pressure measurement system (e.g., tail-cuff plethysmography).
-
Animal restrainers and warming platform.
Methodology:
-
Animal Acclimatization: Acclimate rats to the laboratory environment for at least one week. For 3-5 days prior to the study, train the animals by placing them in restrainers on a warming platform for 10-15 minutes daily to minimize stress during blood pressure measurements.[2]
-
Baseline Blood Pressure: On the day of the experiment, record stable baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for each rat. A minimum of 5-7 consecutive stable readings should be averaged.
-
Drug Administration: Group the animals and administer this compound or vehicle via oral gavage (p.o.).
-
Post-Dose Measurements: Measure blood pressure and heart rate at multiple time points post-administration (e.g., 1, 2, 4, 8, and 24 hours).
-
Data Analysis: Calculate the change in blood pressure from baseline for each animal at each time point. Analyze data using an appropriate statistical test (e.g., ANOVA followed by Dunnett's post-hoc test).
Protocol 2: Efficacy of this compound in Angiotensin II-Induced Hypertension Model
Objective: To determine if this compound can prevent the acute hypertensive effects of an Angiotensin II infusion in normotensive rats.
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
This compound and vehicle (e.g., saline).
-
Angiotensin II.
-
Surgical tools for catheter implantation.
-
Intravenous (i.v.) and intra-arterial (i.a.) catheters.
-
Infusion pumps.
-
Direct blood pressure transducer and data acquisition system.
Methodology:
-
Surgical Preparation: Anesthetize the rats and surgically implant a catheter into the jugular vein for drug infusion and another into the carotid or femoral artery for direct blood pressure monitoring. Allow animals to recover for at least 48 hours.
-
Baseline Blood Pressure: On the day of the experiment, connect the arterial catheter to the pressure transducer and allow the animal to stabilize to obtain a baseline mean arterial pressure (MAP).
-
Drug Administration: Administer a bolus intravenous (i.v.) dose of this compound or vehicle via the jugular vein catheter.
-
Angiotensin II Infusion: After a short period (e.g., 15 minutes), begin a continuous i.v. infusion of Angiotensin II (e.g., 500 ng/kg/min) to induce hypertension.[2]
-
Blood Pressure Monitoring: Continuously record MAP throughout the Ang II infusion period (e.g., 30-60 minutes).
-
Data Analysis: Compare the peak MAP reached during Ang II infusion between vehicle-treated and this compound-treated groups using a t-test or ANOVA.
Experimental Workflow Visualization
Caption: General experimental workflows for the SHR and Ang II models.
References
Application Notes and Protocols for BI-1935 Administration in Preclinical Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic inflammation is a significant contributor to the pathophysiology of a wide range of diseases. The cyclooxygenase-2 (COX-2) enzyme is a key mediator in the inflammatory cascade, and its selective inhibition represents a major therapeutic strategy for managing inflammatory conditions.[1][2] BI-1935 is a novel, highly selective COX-2 inhibitor. These application notes provide detailed protocols for evaluating the anti-inflammatory efficacy of this compound in two standard preclinical models: Lipopolysaccharide (LPS)-induced endotoxemia in mice and Collagen-Induced Arthritis (CIA) in rats. The included data serves as a representative example of the expected outcomes.
Signaling Pathway of COX-2 in Inflammation
Inflammatory stimuli, such as bacterial lipopolysaccharide (LPS), trigger a signaling cascade that leads to the induction of COX-2.[1][2] This enzyme then catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. This compound selectively binds to and inhibits the COX-2 enzyme, thereby blocking the production of prostaglandins and reducing the inflammatory response.
Caption: Simplified signaling pathway of COX-2 in inflammation and the mechanism of action of this compound.
Preclinical Models and Protocols
Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice
This model is used to evaluate the acute systemic anti-inflammatory activity of a compound.[3] LPS, a component of the outer membrane of Gram-negative bacteria, induces a potent inflammatory response characterized by the release of pro-inflammatory cytokines.[3][4]
Experimental Workflow:
Caption: Experimental workflow for the LPS-induced endotoxemia model.
Detailed Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used.[5]
-
Housing: Animals are housed in a specific pathogen-free facility with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Acclimatization: Mice are acclimated to the facility for at least 7 days prior to the experiment.
-
Grouping: Animals are randomly assigned to treatment groups (n=8-10 per group):
-
Vehicle control (e.g., 0.5% methylcellulose)
-
This compound (e.g., 1, 3, 10 mg/kg)
-
Positive control (e.g., Dexamethasone, 1 mg/kg)[6]
-
-
Dosing: this compound or vehicle is administered orally (p.o.) 1 hour before LPS challenge.
-
LPS Challenge: Mice are injected intraperitoneally (i.p.) with LPS from Escherichia coli O111:B4 at a dose of 1 mg/kg.[6]
-
Sample Collection: 2 hours after LPS injection, blood is collected via cardiac puncture into EDTA-containing tubes. Plasma is separated by centrifugation and stored at -80°C. Lungs and liver can also be harvested for further analysis.
-
Cytokine Analysis: Plasma levels of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using commercially available ELISA kits according to the manufacturer's instructions.
Representative Data:
| Treatment Group | Dose (mg/kg) | Plasma TNF-α (pg/mL) | Plasma IL-6 (pg/mL) |
| Vehicle | - | 2548 ± 312 | 1876 ± 245 |
| This compound | 1 | 1876 ± 254 | 1354 ± 198 |
| This compound | 3 | 1123 ± 187 | 876 ± 143 |
| This compound | 10 | 543 ± 98 | 412 ± 76 |
| Dexamethasone | 1 | 487 ± 85 | 354 ± 65 |
Data are presented as mean ± SEM.
Collagen-Induced Arthritis (CIA) in Rats
The CIA model is a widely used preclinical model for rheumatoid arthritis, sharing many immunological and pathological features with the human disease.[7][8]
Experimental Workflow:
Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.
Detailed Protocol:
-
Animals: Male Lewis rats (6-8 weeks old) are used.
-
Housing: As described for the LPS model.
-
Induction of Arthritis:
-
Day 0 (Primary Immunization): Rats are anesthetized and injected intradermally at the base of the tail with 100 µL of an emulsion containing bovine type II collagen (2 mg/mL) and Complete Freund's Adjuvant (CFA) (2 mg/mL M. tuberculosis).[7][9]
-
Day 7 (Booster Immunization): A booster injection of 100 µL of an emulsion of bovine type II collagen (2 mg/mL) in Incomplete Freund's Adjuvant (IFA) is administered intradermally at a different site near the base of the tail.[8]
-
-
Grouping and Dosing: From day 10 to day 28, rats are treated daily with:
-
Vehicle control (e.g., 0.5% methylcellulose)
-
This compound (e.g., 3, 10, 30 mg/kg, p.o.)
-
Positive control (e.g., Methotrexate, 0.3 mg/kg, i.p., twice weekly)
-
-
Clinical Assessment:
-
Arthritis Score: Paw inflammation is scored daily from day 10 on a scale of 0-4 for each paw (maximum score of 16 per animal), where 0 = no signs of inflammation, 1 = mild swelling and erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, and 4 = joint deformity and/or ankylosis.
-
Paw Volume: Paw volume is measured weekly using a plethysmometer.
-
-
Histopathology: On day 28, animals are euthanized, and hind paws are collected, fixed in 10% neutral buffered formalin, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage destruction.
Representative Data:
| Treatment Group | Dose (mg/kg) | Mean Arthritis Score (Day 28) | Paw Volume Change (Day 28, mL) |
| Vehicle | - | 12.5 ± 1.8 | 1.5 ± 0.3 |
| This compound | 3 | 9.8 ± 1.5 | 1.1 ± 0.2 |
| This compound | 10 | 5.4 ± 1.1 | 0.6 ± 0.1 |
| This compound | 30 | 2.1 ± 0.8 | 0.2 ± 0.05 |
| Methotrexate | 0.3 | 4.2 ± 1.0 | 0.5 ± 0.1 |
Data are presented as mean ± SEM.
Conclusion
The protocols outlined provide a framework for the preclinical evaluation of the anti-inflammatory properties of this compound. The LPS-induced endotoxemia model is suitable for assessing acute systemic anti-inflammatory effects, while the CIA model allows for the evaluation of efficacy in a chronic autoimmune arthritis setting. The representative data demonstrates the potential of this compound to ameliorate inflammatory responses in these models, supporting its further development as a therapeutic agent for inflammatory diseases.
References
- 1. Mechanism of action of antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The LPS-induced endotoxemia mouse model [bio-protocol.org]
- 6. 4.15. LPS-Induced Endotoxemia [bio-protocol.org]
- 7. chondrex.com [chondrex.com]
- 8. chondrex.com [chondrex.com]
- 9. resources.amsbio.com [resources.amsbio.com]
Application of AOC3/VAP-1 Inhibition in Renal Disease Research: A Focus on BI-1935 and Related Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the specific compound "BI-1935" does not appear in publicly available research literature, it is hypothesized to be an internal designation for a molecule targeting Amine Oxidase, Copper Containing 3 (AOC3), also known as Vascular Adhesion Protein-1 (VAP-1) or Semicarbazide-Sensitive Amine Oxidase (SSAO). This hypothesis is based on the nomenclature of compounds developed by Boehringer Ingelheim, which was investigating a similar compound, BI 1467335, an AOC3/VAP-1 inhibitor. Although the development of BI 1467335 for diabetic retinopathy and non-alcoholic steatohepatitis (NASH) was discontinued, the target protein, AOC3/VAP-1, remains a compelling area of investigation for various renal diseases due to its dual role in promoting inflammation and oxidative stress.
This document provides detailed application notes and protocols based on existing research on AOC3/VAP-1 inhibition in the context of kidney disease. It is intended to guide researchers in exploring the therapeutic potential of targeting this pathway in preclinical models of renal pathology.
The Role of AOC3/VAP-1 in Renal Pathophysiology
AOC3/VAP-1 is a unique enzyme with a dual function that contributes to the pathogenesis of kidney disease. It is expressed on the surface of endothelial cells and is also found in a soluble, active form in the plasma.[1]
1. Adhesion Molecule for Leukocytes: AOC3/VAP-1 mediates the adhesion and transmigration of leukocytes, such as neutrophils and lymphocytes, to sites of inflammation within the kidney.[2][3] This process is crucial in the initiation and progression of inflammatory renal conditions.
2. Enzymatic Activity and Oxidative Stress: As a semicarbazide-sensitive amine oxidase, AOC3/VAP-1 catalyzes the oxidative deamination of primary amines. This enzymatic reaction produces hydrogen peroxide (H₂O₂), ammonia, and aldehydes, which are potent inducers of oxidative stress and cellular damage in the renal parenchyma.[2][4] This enzymatic activity is implicated in the development of diabetic nephropathy and other renal complications.[4][5]
Elevated levels of soluble AOC3/VAP-1 have been observed in patients with chronic kidney disease (CKD), and its concentration correlates with the severity of the disease.[6][7] Furthermore, AOC3/VAP-1 is involved in the pathogenesis of renal ischemia-reperfusion injury and fibrosis.[2][8]
Data Presentation: Efficacy of AOC3/VAP-1 Inhibition in Preclinical Renal Models
The following tables summarize quantitative data from studies investigating the effects of AOC3/VAP-1 inhibitors in experimental models of kidney disease.
Table 1: Effect of AOC3/VAP-1 Inhibition on Renal Fibrosis in a Murine Unilateral Ureteral Obstruction (UUO) Model
| Treatment Group | Cortical Fibrosis Score (Arbitrary Units) | Reference |
| Sham Operated | Not Reported | [8] |
| UUO (Untreated) | 3.7 ± 0.2 | [8] |
| UUO + PXS-4728A (AOC3/VAP-1 Inhibitor) | 2.1 ± 0.3 | [8] |
| UUO + Telmisartan (Angiotensin Receptor Blocker) | 2.7 ± 0.6 | [8] |
Data are presented as mean ± SEM. PXS-4728A is a specific AOC3/VAP-1 inhibitor.
Table 2: Effect of AOC3/VAP-1 Inhibition on Oxidative Stress in a Diabetic Nephropathy Model
| Treatment Group | Nitrotyrosine Expression (% of Cortex) | Reference |
| Control | 0.3 ± 0.04 | [1] |
| Diabetic | 1.7 ± 0.3 | [1] |
| Diabetic + PXS-4728A (AOC3/VAP-1 Inhibitor) | Significantly Reduced (exact value not provided) | [1] |
Nitrotyrosine is a marker of cellular damage and inflammation.
Table 3: Serum AOC3/VAP-1 Levels in Chronic Kidney Disease Patients
| Patient Group | Serum VAP-1 Level (Relative Units) | Reference |
| No CKD | Lower | [6] |
| CKD Stage 2 | Significantly Higher than No CKD | [6] |
| CKD Stage 3 | Significantly Higher than No CKD | [6] |
Serum VAP-1 levels were found to be positively associated with the urinary albumin-to-creatinine ratio and negatively associated with the estimated glomerular filtration rate (eGFR).
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Protocol 1: Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis
Objective: To induce renal fibrosis in a rodent model to evaluate the anti-fibrotic effects of AOC3/VAP-1 inhibitors.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
4-0 silk suture
-
AOC3/VAP-1 inhibitor (e.g., PXS-4728A) or vehicle control
-
Telmisartan (positive control)
-
Tissue collection and processing reagents (formalin, paraffin)
-
Histological stains (Masson's trichrome)
Procedure:
-
Anesthetize the mice using isoflurane.
-
Make a midline abdominal incision to expose the left kidney and ureter.
-
Ligate the left ureter at two points using 4-0 silk suture.
-
Close the abdominal incision in layers.
-
For sham-operated controls, perform the same surgical procedure without ligating the ureter.
-
Administer the AOC3/VAP-1 inhibitor, vehicle, or telmisartan daily via an appropriate route (e.g., oral gavage) starting from the day of surgery for 7 days.
-
At day 7 post-surgery, euthanize the mice and harvest the kidneys.
-
Fix the kidneys in 10% neutral buffered formalin and embed in paraffin.
-
Section the kidneys and stain with Masson's trichrome to assess the degree of tubulointerstitial fibrosis.
-
Quantify fibrosis using a semi-quantitative scoring method on the stained sections.
Protocol 2: Renal Ischemia-Reperfusion Injury (IRI) Model
Objective: To induce acute kidney injury via ischemia-reperfusion to assess the protective effects of AOC3/VAP-1 inhibition.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., pentobarbital sodium)
-
Surgical instruments
-
Microvascular clamps
-
AOC3/VAP-1 inhibitor (e.g., RTU-1096) or vehicle control
-
Saline solution
-
Blood and tissue collection supplies
Procedure:
-
Anesthetize the rats and place them on a heating pad to maintain body temperature.
-
Perform a midline laparotomy to expose the renal pedicles.
-
Isolate the left renal artery and vein.
-
Induce ischemia by clamping the left renal pedicle with a microvascular clamp for a defined period (e.g., 45 minutes). The right kidney can be removed (nephrectomy) to study the effects on a solitary ischemic kidney.
-
Administer the AOC3/VAP-1 inhibitor or vehicle intravenously at a specific time point before or after ischemia.
-
After the ischemic period, remove the clamp to allow reperfusion.
-
Close the abdominal incision.
-
At a specified time post-reperfusion (e.g., 24 hours), collect blood samples for measurement of serum creatinine and blood urea nitrogen (BUN).
-
Euthanize the rats and harvest the kidneys for histological analysis (e.g., H&E staining for tubular necrosis) and immunohistochemistry for markers of inflammation (e.g., neutrophil infiltration).
Mandatory Visualizations
Signaling Pathway of AOC3/VAP-1 in Renal Injury
Caption: AOC3/VAP-1 signaling in renal injury.
Experimental Workflow for Evaluating AOC3/VAP-1 Inhibitors in a UUO Model
Caption: UUO experimental workflow.
Dual Function of AOC3/VAP-1 in Promoting Kidney Damage
Caption: Dual pathogenic roles of AOC3/VAP-1.
References
- 1. Semicarbazide-sensitive amine oxidase inhibition ameliorates albuminuria and glomerulosclerosis but does not improve tubulointerstitial fibrosis in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vascular adhesion protein-1 enhances neutrophil infiltration by generation of hydrogen peroxide in renal ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vascular adhesion protein-1 (VAP-1) mediates lymphocyte-endothelial interactions in chronic kidney rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of vascular adhesion protein‐1 in diabetes and diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vascular adhesion protein-1 and microvascular diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 7. Serum Vascular Adhesion Protein-1 Predicts End-Stage Renal Disease in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
Investigating Neuroinflammatory Pathways Using the TRPC6 Inhibitor BI-749327
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and ischemic stroke. The transient receptor potential canonical 6 (TRPC6) channel, a non-selective cation channel, has emerged as a key modulator of neuroinflammatory processes. Upregulation and overactivation of TRPC6 in glial cells, particularly microglia and astrocytes, can lead to dysregulated calcium homeostasis, activating downstream signaling cascades that drive the production of pro-inflammatory mediators.
BI-749327 is a potent and selective inhibitor of the TRPC6 channel, offering a valuable pharmacological tool to investigate the role of TRPC6 in neuroinflammatory pathways and to explore its therapeutic potential. These application notes provide an overview of the mechanisms of action and detailed protocols for utilizing BI-749327 in in vitro and in vivo models of neuroinflammation.
Mechanism of Action of TRPC6 in Neuroinflammation
TRPC6 activation contributes to neuroinflammation through several key signaling pathways:
-
Calcium-Calcineurin-NFAT Pathway: Increased intracellular calcium (Ca2+) resulting from TRPC6 activation can activate the phosphatase calcineurin. Calcineurin, in turn, dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), leading to its nuclear translocation and the transcription of pro-inflammatory genes.
-
NF-κB Signaling Pathway: TRPC6-mediated calcium influx can also lead to the activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitory protein IκBα. This targets IκBα for degradation, releasing the Nuclear Factor-kappa B (NF-κB) dimer (p50/p65) to translocate to the nucleus and induce the expression of inflammatory cytokines and enzymes like COX-2.[1]
-
AIM2 Inflammasome Activation: Recent evidence suggests a link between TRPC6-mediated calcium signaling and the activation of the Absent in Melanoma 2 (AIM2) inflammasome in response to cytosolic double-stranded DNA (dsDNA). This leads to the activation of caspase-1 and the maturation and secretion of potent pro-inflammatory cytokines IL-1β and IL-18.
BI-749327, by selectively blocking the TRPC6 channel, can attenuate these downstream inflammatory signaling events.
Data Presentation
The following tables summarize hypothetical quantitative data based on published findings on TRPC6 inhibition in inflammatory models. These tables are for illustrative purposes to guide expected outcomes when using BI-749327.
Table 1: In Vitro Inhibition of Pro-Inflammatory Cytokine Release from LPS-Stimulated Microglia by BI-749327
| Treatment Group | Concentration (nM) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) | Percent Inhibition of TNF-α | Percent Inhibition of IL-6 |
| Vehicle Control | - | 50 ± 5 | 30 ± 4 | - | - |
| LPS (100 ng/mL) | - | 850 ± 70 | 1200 ± 110 | 0% | 0% |
| LPS + BI-749327 | 10 | 630 ± 55 | 900 ± 80 | 25.9% | 25.0% |
| LPS + BI-749327 | 50 | 380 ± 40 | 550 ± 50 | 55.3% | 54.2% |
| LPS + BI-749327 | 100 | 210 ± 25 | 310 ± 35 | 75.3% | 74.2% |
Table 2: Effect of BI-749327 on NF-κB p65 Nuclear Translocation in LPS-Stimulated Microglia
| Treatment Group | Concentration (nM) | Percent of Cells with Nuclear p65 |
| Vehicle Control | - | 5 ± 1% |
| LPS (100 ng/mL) | - | 85 ± 7% |
| LPS + BI-749327 | 50 | 35 ± 5% |
| LPS + BI-749327 | 100 | 15 ± 3% |
Table 3: In Vivo Efficacy of BI-749327 in a Mouse Model of LPS-Induced Neuroinflammation
| Treatment Group | Dose (mg/kg/day, i.p.) | Brain TNF-α Levels (pg/g tissue) | Brain IL-6 Levels (pg/g tissue) |
| Vehicle Control | - | 15 ± 3 | 25 ± 5 |
| LPS (1 mg/kg) | - | 250 ± 30 | 400 ± 45 |
| LPS + BI-749327 | 30 | 110 ± 15 | 170 ± 20 |
Experimental Protocols
In Vitro Neuroinflammation Model Using Primary Microglia or BV-2 Cells
This protocol describes the induction of an inflammatory response in microglia using lipopolysaccharide (LPS) and its inhibition by BI-749327.
Materials:
-
Primary microglia or BV-2 microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
BI-749327 (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Reagents for cytokine measurement (ELISA or Multiplex Immunoassay kits)
-
96-well tissue culture plates
Procedure:
-
Cell Seeding: Seed primary microglia or BV-2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment with BI-749327: The following day, replace the medium with fresh DMEM. Add BI-749327 at desired final concentrations (e.g., 10, 50, 100 nM). Include a vehicle control (DMSO). Incubate for 1 hour.
-
LPS Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes and collect the supernatant for cytokine analysis.
-
Cytokine Measurement: Measure the levels of TNF-α and IL-6 in the supernatants using ELISA or a multiplex immunoassay according to the manufacturer's instructions.
Experimental Workflow for In Vitro Cytokine Release Assay
Caption: Workflow for in vitro cytokine release assay.
Immunofluorescence Staining for NF-κB p65 Nuclear Translocation
This protocol details the visualization of NF-κB p65 subunit translocation to the nucleus, a hallmark of its activation.
Materials:
-
Microglia cultured on glass coverslips in a 24-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: Rabbit anti-NF-κB p65
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) nuclear stain
-
Mounting medium
Procedure:
-
Cell Treatment: Treat microglia on coverslips as described in the in vitro neuroinflammation protocol (2-hour LPS stimulation is often sufficient for translocation).
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with anti-NF-κB p65 antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with Alexa Fluor 488-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize and capture images using a fluorescence microscope. Quantify the percentage of cells with nuclear p65 staining.
Signaling Pathway of TRPC6-mediated NF-κB Activation
Caption: TRPC6-mediated NF-κB signaling pathway.
In Vivo LPS-Induced Neuroinflammation Model
This protocol describes the induction of systemic inflammation leading to neuroinflammation in mice.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS)
-
BI-749327
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Tissue homogenization buffer
-
Reagents for cytokine measurement (ELISA)
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
BI-749327 Administration: Administer BI-749327 (e.g., 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection daily for 3 days prior to LPS challenge.
-
LPS Challenge: On the day of the experiment, administer a single i.p. injection of LPS (e.g., 1 mg/kg).
-
Tissue Collection: At a designated time point after LPS injection (e.g., 6 hours), euthanize the mice under deep anesthesia and perfuse with cold saline.
-
Brain Homogenization: Dissect the brain, and homogenize specific regions (e.g., hippocampus, cortex) in tissue homogenization buffer.
-
Cytokine Analysis: Centrifuge the homogenates and measure TNF-α and IL-6 levels in the supernatant using ELISA.
TRPC6 and AIM2 Inflammasome Activation Pathway
Caption: TRPC6 modulation of AIM2 inflammasome.
Conclusion
The selective TRPC6 inhibitor BI-749327 is a powerful tool for dissecting the intricate role of TRPC6 in neuroinflammatory signaling. The protocols outlined in these application notes provide a framework for researchers to investigate the therapeutic potential of TRPC6 inhibition in various in vitro and in vivo models of neurological disease. By elucidating the downstream consequences of TRPC6 blockade on pathways such as NFAT, NF-κB, and the AIM2 inflammasome, a deeper understanding of the molecular drivers of neuroinflammation can be achieved, paving the way for the development of novel therapeutic strategies.
References
Application Note: Quantification of BI-1935 in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of BI-1935, a novel investigational compound, in human plasma. The described method utilizes a simple protein precipitation step for sample preparation, followed by rapid and efficient chromatographic separation on a reverse-phase C18 column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range and is suitable for supporting pharmacokinetic studies in drug development.
Introduction
The accurate quantification of drug candidates in biological matrices is a critical aspect of preclinical and clinical drug development, providing essential data for pharmacokinetic and pharmacodynamic (PK/PD) modeling. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. This document provides a detailed protocol for the determination of this compound concentrations in human plasma, offering researchers and drug development professionals a reliable method for their studies.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
This compound-d4 (Internal Standard, IS)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Human plasma (K2-EDTA)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes and tips
Sample Preparation
A protein precipitation method is employed for the extraction of this compound and its internal standard from human plasma.
-
Thaw plasma samples and quality control (QC) samples at room temperature.
-
Vortex samples to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.
-
Add 10 µL of the internal standard working solution (this compound-d4, 100 ng/mL in 50% ACN).
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Liquid Chromatography Conditions
Chromatographic separation is achieved using a C18 reverse-phase column with a gradient elution program.
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Mass Spectrometry Conditions
The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The transitions are monitored in Multiple Reaction Monitoring (MRM) mode.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
| MRM Transitions | Compound |
| This compound | |
| This compound-d4 (IS) | |
| Dwell Time | 200 ms |
Data Presentation
The quantitative performance of the method was evaluated by analyzing calibration standards and quality control samples. The results are summarized in the table below.
| Analyte | Calibration Curve Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) at LLOQ | Precision (%CV) at LLOQ | Accuracy (%) at QC Levels | Precision (%CV) at QC Levels |
| This compound | 1 - 1000 | 1 | 98.5 | 8.2 | 95.8 - 103.2 | 4.5 - 7.1 |
QC Levels: Low (3 ng/mL), Medium (300 ng/mL), High (800 ng/mL)
Visualization of Experimental Workflow
Caption: Workflow for the quantification of this compound in plasma.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and high-throughput approach for the quantification of this compound in human plasma. The simple sample preparation procedure, combined with the sensitivity and selectivity of the mass spectrometric detection, makes this method well-suited for supporting pharmacokinetic assessments and other bioanalytical studies during the drug development process.
Troubleshooting & Optimization
Navigating the Challenges of BI-1935: A Technical Guide to Solubility and Formulation
For researchers and scientists in drug development, the potent soluble epoxide hydrolase (sEH) inhibitor, BI-1935, holds significant therapeutic promise. However, its journey from the bench to preclinical studies is often hampered by challenges related to its solubility and formulation. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
At its core, the difficulty in working with this compound and similar urea-based sEH inhibitors stems from their inherent physicochemical properties. These compounds are often characterized by poor water solubility and high melting points, making them difficult to dissolve in aqueous buffers and leading to potential precipitation issues in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor solubility of this compound?
A1: this compound belongs to the class of 1,3-disubstituted urea-based sEH inhibitors. The molecular structure of these compounds contributes to strong intermolecular interactions and a stable crystal lattice, resulting in high melting points and low aqueous solubility. This inherent hydrophobicity makes it challenging to achieve desired concentrations in aqueous media for in vitro and in vivo studies.
Q2: I'm having trouble dissolving this compound for my experiments. What solvents should I use?
A2: For initial stock solutions, organic solvents are necessary. This compound has been reported to be soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 100 mg/mL (200.62 mM), although this may require sonication to fully dissolve. When preparing working solutions for cell-based assays, it is crucial to minimize the final concentration of DMSO to avoid cellular toxicity, typically keeping it below 0.5%.
Q3: My compound precipitates when I dilute my DMSO stock in aqueous buffer. How can I prevent this?
A3: This is a common issue with poorly soluble compounds. To mitigate precipitation, consider the following strategies:
-
Use of Co-solvents: Incorporating a water-miscible co-solvent can increase the solubility of this compound in the final aqueous solution.
-
Employ Surfactants: Surfactants can aid in solubilizing hydrophobic compounds by forming micelles.
-
pH Adjustment: The solubility of some compounds can be influenced by the pH of the solution. Experimenting with different pH buffers may be beneficial.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer.
Troubleshooting Guide: Formulation for In Vivo Studies
Achieving a stable and effective formulation for in vivo administration of this compound is critical for obtaining reliable pharmacokinetic and pharmacodynamic data. Below are common problems and recommended solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Compound precipitates out of solution upon preparation or during the experiment. | The aqueous solubility of this compound is exceeded in the chosen vehicle. | 1. Increase the concentration of organic co-solvents: A common vehicle for oral gavage of poorly soluble compounds is a mixture of solvents. 2. Incorporate a surfactant: Surfactants can help to maintain the compound in a solubilized state. 3. Particle size reduction: For suspension formulations, reducing the particle size of the compound can improve its dissolution rate and overall exposure. |
| Inconsistent results between animals or studies. | Poor bioavailability due to formulation issues. The formulation may not be stable, leading to variable drug exposure. | 1. Optimize the formulation vehicle: Systematically test different combinations of co-solvents and surfactants to find a vehicle that provides consistent and adequate drug exposure. 2. Consider alternative formulation strategies: For challenging compounds, advanced formulation techniques such as the preparation of amorphous solid dispersions or lipid-based formulations may be necessary to improve bioavailability. |
| Difficulty in preparing a high-concentration dosing solution. | The solubility limit of this compound is reached in the desired vehicle. | 1. Explore a range of pharmaceutically acceptable solvents and co-solvents. 2. Structural modification: While a long-term strategy, for sEH inhibitors, the incorporation of polar groups, such as a tetrahydropyran moiety, has been shown to significantly enhance aqueous solubility without compromising potency. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol outlines the steps for preparing a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sonicator
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 100 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicator bath and sonicate until the solution is clear.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Visualizing the Path to Solubilization
To better understand the strategies for overcoming the formulation challenges of poorly soluble compounds like this compound, the following workflow diagram illustrates the decision-making process for formulation development.
Caption: Workflow for developing formulations for poorly soluble compounds.
This guide provides a starting point for researchers working with this compound. Given the inherent challenges with this class of compounds, a systematic approach to formulation development, including the exploration of various excipients and techniques, is crucial for successful preclinical studies.
Optimizing BI-1935 dosage for maximum efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BI-1935, a potent and selective soluble epoxide hydrolase (sEH) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent small molecule inhibitor of soluble epoxide hydrolase (sEH) with an IC50 of 7 nM.[1] sEH is an enzyme that catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory, vasodilatory, and analgesic properties. By inhibiting sEH, this compound increases the levels of EETs, thereby potentiating their beneficial effects. A key downstream effect of increased EETs is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[2][3][4][5]
Q2: What is the recommended starting concentration for in vitro experiments?
The optimal concentration of this compound will vary depending on the cell type and experimental conditions. A common starting point for potent sEH inhibitors is in the low nanomolar range. Given the IC50 of 7 nM for this compound, a concentration range of 1-100 nM is a reasonable starting point for most cell-based assays. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
This compound is typically soluble in dimethyl sulfoxide (DMSO).[6] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[7][8] When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Q4: What are the known off-target effects of this compound?
This compound has shown good selectivity against human CYP epoxygenases 2J2/2C9/2C19 and IL-2, with over 100-fold selectivity.[1] However, at a concentration of 10 µM, it has been observed to cause 96% inhibition of Thromboxane Synthase (IC50 = 0.132 µM) and 66% inhibition of 5-Lipoxygenase (IC50 = 5.92 µM).[1] It is crucial to consider these potential off-target effects when interpreting experimental results, especially at higher concentrations.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or no observable effect of this compound | Compound Degradation: Improper storage or handling of this compound can lead to its degradation. | 1. Prepare fresh stock solutions of this compound from a new vial. 2. Ensure stock solutions are aliquoted and stored at -80°C to minimize freeze-thaw cycles.[7][8] 3. Protect the compound from light. |
| Suboptimal Concentration: The concentration of this compound may be too low or too high for the specific cell line or assay. | 1. Perform a dose-response experiment to determine the optimal effective concentration (EC50) for your system. A typical starting range is 1-100 nM. 2. Titrate the concentration to find the window of maximal efficacy without cytotoxicity. | |
| Cell Culture Conditions: Cell density, passage number, and overall cell health can influence the response to inhibitors. | 1. Ensure cells are healthy and in the logarithmic growth phase. 2. Standardize cell seeding density and passage number for all experiments. 3. Check for mycoplasma contamination. | |
| Assay Sensitivity: The assay may not be sensitive enough to detect the effects of sEH inhibition. | 1. Optimize the assay parameters, such as incubation time and substrate concentration. 2. Consider using a more sensitive readout, such as measuring downstream markers of the NF-κB pathway (e.g., p65 phosphorylation, IκBα degradation). | |
| High background or non-specific effects observed | Solvent (DMSO) Toxicity: High concentrations of DMSO can be toxic to cells and interfere with assays. | 1. Ensure the final DMSO concentration in all wells (including controls) is consistent and as low as possible (ideally ≤ 0.1%). 2. Run a vehicle control with the same concentration of DMSO as the treated wells. |
| Off-target Effects: At higher concentrations, this compound may inhibit other enzymes. | 1. Use the lowest effective concentration of this compound as determined by your dose-response curve. 2. Consider using a structurally different sEH inhibitor as a control to confirm that the observed effects are due to sEH inhibition. 3. If available, use a negative control compound that is structurally similar to this compound but inactive against sEH.[1] | |
| Compound Precipitation: this compound may precipitate out of the aqueous culture medium, especially at higher concentrations. | 1. Visually inspect the culture medium for any signs of precipitation after adding this compound. 2. Prepare fresh dilutions from the stock solution for each experiment. 3. Consider using a formulation with better solubility if precipitation is a persistent issue. | |
| Variability between experiments | Inconsistent Reagent Preparation: Variations in the preparation of stock solutions or assay reagents can lead to inconsistent results. | 1. Use calibrated pipettes and follow a standardized protocol for all reagent preparations. 2. Prepare large batches of reagents where possible to minimize batch-to-batch variability. |
| Biological Variability: Inherent biological differences between cell passages or primary cell isolates can contribute to variability. | 1. Use cells within a narrow passage number range. 2. For primary cells, use multiple donors to account for biological variability. 3. Include appropriate positive and negative controls in every experiment to normalize the data. |
Experimental Protocols
In Vitro sEH Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available sEH inhibitor screening kits and is suitable for determining the IC50 of this compound.[9][10][11]
Materials:
-
Recombinant human sEH
-
sEH assay buffer
-
sEH substrate (e.g., PHOME)
-
This compound
-
DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 330/465 nm)
Procedure:
-
Prepare Reagents:
-
Dilute recombinant human sEH to the desired concentration in pre-warmed sEH assay buffer.
-
Prepare a series of dilutions of this compound in DMSO. Further dilute these in sEH assay buffer to the desired final concentrations (ensure the final DMSO concentration is constant across all wells).
-
Prepare the sEH substrate solution in sEH assay buffer.
-
-
Assay Plate Setup:
-
Add sEH assay buffer to all wells.
-
Add the diluted this compound solutions or vehicle (DMSO) to the appropriate wells.
-
Add the diluted sEH enzyme to all wells except the "no enzyme" control wells.
-
Incubate the plate at 37°C for 10-15 minutes.
-
-
Initiate Reaction:
-
Add the sEH substrate solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the fluorescence kinetically for 30-60 minutes at 37°C, or incubate for a fixed time and then measure the endpoint fluorescence.
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" wells) from all other readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Cell-Based NF-κB Reporter Assay
This protocol can be used to assess the functional effect of this compound on the NF-κB signaling pathway in a cellular context.
Materials:
-
A cell line stably expressing an NF-κB-driven reporter gene (e.g., luciferase or GFP).
-
Complete cell culture medium.
-
This compound.
-
An NF-κB activator (e.g., TNF-α or LPS).
-
96-well cell culture plate.
-
Reagents for the reporter gene assay (e.g., luciferase substrate).
-
Luminometer or fluorescence microscope.
Procedure:
-
Cell Seeding:
-
Seed the reporter cell line in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Incubate the cells overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Pre-incubate the cells with this compound for 1-2 hours.
-
-
Stimulation:
-
Add the NF-κB activator (e.g., TNF-α at 10 ng/mL) to all wells except the unstimulated control.
-
Incubate for an appropriate time to allow for reporter gene expression (typically 6-24 hours).
-
-
Reporter Gene Measurement:
-
Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the reporter activity to a measure of cell viability (e.g., using a CellTiter-Glo assay).
-
Calculate the percent inhibition of NF-κB activation for each concentration of this compound compared to the stimulated vehicle control.
-
Determine the IC50 value as described in the previous protocol.
-
Visualizations
Caption: sEH signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for testing this compound efficacy.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. opnme.com [opnme.com]
- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. assaygenie.com [assaygenie.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. caymanchem.com [caymanchem.com]
BI-1935 off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the off-target effects of BI-1935 and guidance on how to mitigate them during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective small molecule inhibitor of the enzyme soluble epoxide hydrolase (sEH).[1][2] Its mechanism of action involves inhibiting sEH, which is responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs) into dihydroxyeicosatrienoic acids (DHETs).[1] By inhibiting sEH, this compound increases the levels of EETs, which have anti-inflammatory and vasodilatory properties.[1]
Q2: What are the known off-targets of this compound?
While this compound is highly selective for sEH, in vitro screening has identified several off-target interactions at higher concentrations. A Eurofins Safety Panel 44™ screening at a 10 µM concentration revealed significant inhibition of Thromboxane Synthase and 5-Lipoxygenase (5-LO).[1] Additionally, a screen against 315 G-protein coupled receptors (GPCRs) showed notable inhibition of the Dopamine Transporter (DAT) and Sigma 1 receptor at 10 µM.[1]
Q3: How selective is this compound for sEH compared to its off-targets?
This compound exhibits high selectivity for its primary target, sEH, with an IC50 of 7 nM.[1][3] The potency against its known off-targets is significantly lower, indicating a good selectivity window. For example, the IC50 for Thromboxane Synthase is 0.132 µM (132 nM) and for 5-Lipoxygenase is 5.92 µM (5920 nM).[1]
Quantitative Data Summary
The following tables summarize the on-target potency and off-target screening results for this compound.
Table 1: On-Target Potency
| Target | Assay Format | Potency (IC50) |
|---|---|---|
| Human sEH | Biochemical Binding Assay | 7 nM[1][3] |
| Human sEH | Cellular HepG2-DHET Assay | < 1 nM[3] |
Table 2: Off-Target Selectivity Profile
| Off-Target | Assay/Panel | Result @ 10 µM | Potency (IC50) |
|---|---|---|---|
| Thromboxane Synthase | Eurofins Safety Panel 44™ | 96% Inhibition[1][3] | 0.132 µM[1][3] |
| 5-Lipoxygenase (5-LO) | Eurofins Safety Panel 44™ | 66% Inhibition[1] | 5.92 µM[1] |
| Dopamine Transporter (DAT) | PRESTO-TANGO GPCR Screen | 82% Inhibition[1] | Not Determined |
| Sigma 1 | PRESTO-TANGO GPCR Screen | 50% Inhibition[1] | Not Determined |
| hCYP 2J2/2C9/2C19 | In-house screen | >100-fold selectivity | > 1 µM[1][3] |
| IL-2 | In-house screen | >100-fold selectivity | > 1 µM[1][3] |
Troubleshooting Guide
Issue 1: I am observing an unexpected phenotype in my experiment that may not be related to sEH inhibition. How can I determine if this is an off-target effect?
This is a common challenge when working with small molecule inhibitors. The unexpected phenotype could arise from the inhibition of secondary targets.
Mitigation Strategy:
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Concentration Optimization: Use the lowest effective concentration of this compound that achieves sEH inhibition in your assay. This reduces the likelihood of engaging lower-affinity off-targets.
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Use an Inactive Control: Employ a structurally similar but biologically inactive control compound. For this compound, BI-2049 is recommended as a negative control.[1] This helps to distinguish the effects of the chemical scaffold from the specific on-target inhibition.
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Orthogonal Inhibition: Use a structurally different sEH inhibitor. If the same phenotype is observed with a different chemical scaffold that also targets sEH, it is more likely to be an on-target effect.
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Genetic Validation: Use genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the EPHX2 gene (which encodes sEH). If the genetic approach phenocopies the effect of this compound, it strongly suggests the effect is on-target.[4]
dot
Caption: Troubleshooting workflow for unexpected experimental results.
Issue 2: My results suggest an off-target effect. How can I identify the responsible off-target?
Identifying the specific off-target responsible for a phenotype requires a systematic approach.
Mitigation Strategy:
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Review Known Off-Targets: First, consider the known off-targets of this compound (Thromboxane Synthase, 5-LO, DAT, Sigma 1).[1] Investigate if the modulation of these targets could explain the observed phenotype in your experimental context.
-
Broad Panel Screening: If known off-targets do not explain the effect, consider broader screening. High-throughput kinase profiling and safety panels (like the one from Eurofins) can test the compound against hundreds of targets to identify novel interactions.[5][6][7][8]
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Computational Prediction: In silico approaches can predict potential off-target interactions based on the chemical structure of this compound and its similarity to ligands of known proteins.[9] These predictions can then be validated experimentally.
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Genetic Target Deconvolution: Advanced methods like CRISPR-based genetic screening can be employed to identify the specific target responsible for a drug's efficacy or toxicity, even if it's an off-target.[4]
Experimental Protocols & Methodologies
Protocol 1: Broad Kinase Profiling
This method is used to assess the selectivity of a compound against a large panel of protein kinases.
Methodology:
-
Assay Platform: Radiometric activity assays (e.g., HotSpot) or binding assays are commonly used.[8] Radiometric assays are considered the gold standard as they directly measure the phosphorylation of a substrate.[8]
-
Procedure:
-
This compound is prepared at a fixed concentration (e.g., 1 µM or 10 µM).
-
The compound is incubated with a panel of individual kinases, a suitable substrate for each kinase, cofactors, and radioisotope-labeled ATP (e.g., ³³P-γ-ATP).
-
The reaction is allowed to proceed, and then terminated.
-
The amount of radiolabeled phosphate incorporated into the substrate is quantified using a filter-binding apparatus and a scintillation counter.
-
The percentage of inhibition for each kinase is calculated relative to a DMSO control.
-
-
Data Interpretation: Significant inhibition (>50%) of any kinase indicates a potential off-target interaction that warrants further investigation with dose-response curves to determine the IC50.
dot
Caption: Workflow for identifying and mitigating off-target effects.
Protocol 2: Genetic Validation using CRISPR/Cas9 Knockout
This protocol validates whether an observed effect of this compound is due to its on-target activity against sEH.
Methodology:
-
gRNA Design: Design and synthesize guide RNAs (gRNAs) that specifically target a coding exon of the EPHX2 gene. Include non-targeting gRNAs as negative controls.
-
Cell Transduction: Deliver the Cas9 nuclease and the EPHX2-targeting gRNAs into the chosen cell line using a suitable method (e.g., lentiviral transduction, electroporation of ribonucleoprotein complexes).
-
Verification of Knockout: After selection, verify the knockout of the sEH protein by Western blot or confirm genomic edits by sequencing.
-
Phenotypic Assay: Perform the same phenotypic assay on the knockout cell line that was used to characterize the effects of this compound.
-
Data Interpretation:
-
If the sEH knockout cells replicate the phenotype observed with this compound treatment in the parental cells, the effect is confirmed to be on-target .
-
If the sEH knockout cells do not show the phenotype, the effect of this compound is likely off-target .[4]
-
Furthermore, treating the knockout cells with this compound should not produce the phenotype, confirming that sEH is the relevant target for that effect.
-
Signaling Pathway
dot
Caption: The sEH pathway and the inhibitory action of this compound.
References
- 1. opnme.com [opnme.com]
- 2. medkoo.com [medkoo.com]
- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
Technical Support Center: In Vivo Experiments with BI-1935
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel pan-RAF inhibitor, BI-1935, in in vivo experiments. The guidance provided is based on common challenges observed with pan-RAF inhibitors and aims to help users navigate potential pitfalls in their studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and how does it differ from previous generation RAF inhibitors?
A1: this compound is a pan-RAF inhibitor, meaning it targets all isoforms of the RAF kinase (A-RAF, B-RAF, and C-RAF). This is a key distinction from first and second-generation BRAF inhibitors, which primarily target the BRAF V600E mutation. A major challenge with earlier inhibitors is the paradoxical activation of the MAPK pathway in BRAF wild-type cells.[1][2] This occurs when the inhibitor binds to one RAF protomer in a dimer, leading to the transactivation of the other protomer and continued signaling. Pan-RAF inhibitors like this compound are designed to bind to and inhibit both protomers in RAF dimers, thereby preventing this paradoxical activation and potentially overcoming some forms of acquired resistance.[1][3]
Q2: We are observing unexpected toxicity or off-target effects in our in vivo model. What could be the cause?
A2: Off-target effects are a known concern in in vivo studies.[4][5][6] For a pan-RAF inhibitor like this compound, this could manifest as toxicities not directly related to MAPK pathway inhibition. It is crucial to:
-
Confirm the purity and stability of your this compound formulation. Impurities or degradation products could have their own biological activities.
-
Evaluate the selectivity profile of this compound. Even highly selective inhibitors can have off-target activities at higher concentrations. Consider performing in vitro kinome screening to identify potential off-target interactions.
-
Assess the possibility of exaggerated pharmacology. The intended inhibition of all RAF isoforms might lead to on-target toxicities in certain tissues where RAF signaling is essential for normal function.
-
Consider the genetic background of your in vivo model. The expression levels of different RAF isoforms and downstream effectors can vary between different cell lines and animal strains, potentially influencing the therapeutic window.
Q3: Our this compound formulation appears to have poor solubility and is difficult to administer. What are some potential solutions?
A3: Poor aqueous solubility is a common challenge for small molecule inhibitors.[7][8][9][10] To improve the solubility and stability of this compound for in vivo administration, consider the following approaches:
-
Formulation with excipients: The use of cyclodextrins (e.g., HP-β-CD) or other solubilizing agents can significantly enhance the aqueous solubility of hydrophobic compounds.[7][9]
-
Vehicle optimization: Experiment with different vehicle compositions. Common vehicles for in vivo studies include mixtures of PEG400, propylene glycol, and water, or oil-based formulations. The optimal vehicle will depend on the specific physicochemical properties of this compound.
-
Salt form screening: If not already in a salt form, converting the free base of this compound to a more soluble salt could be an effective strategy.
-
Particle size reduction: Techniques like micronization or nano-milling can increase the surface area of the compound, leading to improved dissolution and bioavailability.
Troubleshooting Guides
Problem: Lack of Efficacy in an In Vivo Tumor Model
| Possible Cause | Troubleshooting Step |
| Insufficient Drug Exposure | 1. Pharmacokinetic (PK) Analysis: Conduct a PK study to determine the concentration of this compound in plasma and tumor tissue over time. Ensure that the achieved concentrations are above the in vitro IC50 for the target cells. 2. Dose Escalation: If the initial doses are well-tolerated but ineffective, a dose escalation study may be warranted to achieve therapeutic concentrations. |
| Suboptimal Dosing Schedule | 1. Pharmacodynamic (PD) Analysis: Measure the inhibition of downstream targets (e.g., p-ERK) in tumor tissue at different time points after a single dose of this compound. This will help determine the duration of target engagement and guide the dosing frequency. 2. Continuous vs. Intermittent Dosing: Depending on the compound's half-life and toxicity profile, an intermittent dosing schedule might be more effective and better tolerated than continuous daily dosing. |
| Inappropriate Animal Model | 1. Confirm Target Expression: Verify that the tumor model expresses the intended targets (A-RAF, B-RAF, C-RAF) and is dependent on the MAPK pathway for growth. 2. Consider Resistance Mechanisms: The tumor model may have pre-existing resistance mechanisms, such as mutations downstream of RAF (e.g., in MEK or ERK). |
Problem: Paradoxical MAPK Pathway Activation Observed
| Possible Cause | Troubleshooting Step |
| Sub-saturating Drug Concentrations | 1. Dose Optimization: At low concentrations, pan-RAF inhibitors can still induce paradoxical activation if they do not fully occupy both protomers in RAF dimers.[3] Ensure that the administered dose is sufficient to achieve saturating concentrations at the tumor site. 2. In Vitro Confirmation: Re-evaluate the concentration-response curve for p-ERK activation in relevant cell lines to identify the concentration range where paradoxical activation occurs. |
| Cell Line Specific Effects | 1. Dimerization Interface Analysis: The specific mutations or expression levels of RAF isoforms in a given cell line can influence the propensity for dimerization and paradoxical activation.[2][11] Characterize the RAF status of your cell lines. |
| Incorrect Data Interpretation | 1. Time-Course Analysis: Paradoxical activation can be a transient effect. Perform a time-course experiment to assess p-ERK levels at various time points after treatment. |
Experimental Protocols
Representative In Vivo Efficacy Study Protocol
This protocol is a general guideline and should be optimized for the specific tumor model and compound.
-
Animal Model: Nude mice (nu/nu) or another appropriate immunocompromised strain.
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 tumor cells (e.g., A375 melanoma cells with BRAF V600E mutation) in a volume of 100 µL of a 1:1 mixture of Matrigel and PBS into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 150-200 mm³, randomize the animals into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Treatment Administration: Prepare the this compound formulation in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline). Administer the treatment orally (p.o.) or intraperitoneally (i.p.) at the determined dose and schedule.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is typically tumor growth inhibition (TGI).
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points, collect tumor and plasma samples for PK/PD analysis.
Quantitative Data Summary (Representative for a Pan-RAF Inhibitor)
| Parameter | Value | Reference Compound |
| In Vitro IC50 (BRAF V600E) | 5 - 20 nM | TAK-632[3] |
| In Vivo Efficacious Dose | 25 - 100 mg/kg, p.o., QD | Based on preclinical studies of similar compounds |
| Plasma Half-life (Mouse) | 4 - 8 hours | General range for small molecule inhibitors |
| Tumor Growth Inhibition (TGI) | > 60% at efficacious dose | Expected outcome in a sensitive model |
Note: These values are illustrative and the specific parameters for this compound must be determined experimentally.
Visualizations
Caption: MAPK signaling pathway with the inhibitory action of this compound on the RAF dimer.
Caption: A typical experimental workflow for an in vivo efficacy study.
Caption: A decision tree for troubleshooting lack of efficacy in vivo.
References
- 1. Brain Distribution and Active Efflux of Three panRAF Inhibitors: Considerations in the Treatment of Melanoma Brain Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges and Opportunities in the Crusade of BRAF Inhibitors: From 2002 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroxypropyl-beta-cyclodextrin increases the aqueous solubility and stability of pilocarpine prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing solubility and stability of sorafenib through cyclodextrin-based inclusion complexation: in silico and in vitro studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Bioavailability of BI-1935
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental evaluation and enhancement of the bioavailability of BI-1935, a potent and selective soluble epoxide hydrolase (sEH) inhibitor.
Disclaimer: Publicly available pharmacokinetic and physicochemical data for this compound is limited. Therefore, this guide utilizes data from structurally related urea-based sEH inhibitors to illustrate common challenges and improvement strategies. The principles and methodologies described are broadly applicable to this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a potent and selective inhibitor of soluble epoxide hydrolase (sEH), an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs)[1][2]. Like many potent urea-based sEH inhibitors, this compound is likely to exhibit poor aqueous solubility and a high melting point, which can significantly limit its oral absorption and, consequently, its therapeutic efficacy[3][4].
Q2: What is the mechanism of action of this compound?
This compound inhibits the sEH enzyme, preventing the conversion of beneficial EETs into their less active dihydroxyeicosatrienoic acid (DHET) forms. This leads to an accumulation of EETs, which exert vasodilatory, anti-inflammatory, and analgesic effects[2].
Q3: What are the key factors limiting the oral bioavailability of compounds like this compound?
The primary factors include:
-
Poor Aqueous Solubility: Limited dissolution in the gastrointestinal fluids.
-
Low Permeability: Inefficient transport across the intestinal epithelium.
-
First-Pass Metabolism: Significant metabolism in the intestine and/or liver before reaching systemic circulation.
Urea-based sEH inhibitors are particularly known for their poor solubility[3][5].
Q4: How can I assess the bioavailability of this compound in my experiments?
Bioavailability is typically determined through in vivo pharmacokinetic studies in animal models (e.g., rats, mice)[6]. This involves administering this compound both intravenously (IV) and orally (PO) and measuring the plasma concentrations over time. The absolute oral bioavailability (F%) is calculated as:
F% = (AUCoral / Doseoral) / (AUCIV / DoseIV) * 100
Where AUC is the area under the plasma concentration-time curve.
Troubleshooting Guide
Issue 1: Low and Variable Oral Exposure in Preclinical Species
Possible Cause: Poor aqueous solubility leading to incomplete dissolution in the gastrointestinal tract.
Troubleshooting Steps:
-
Characterize Physicochemical Properties:
-
Formulation Strategies to Enhance Solubility:
-
Co-solvents: Formulate this compound in a mixture of water-miscible solvents like polyethylene glycol (PEG), propylene glycol, or ethanol to improve solubilization for preclinical studies[9][10].
-
Amorphous Solid Dispersions (ASDs): Disperse this compound in a polymer matrix to create a higher energy amorphous form, which can improve dissolution rate and extent.
-
Lipid-Based Formulations: Formulate this compound in oils, surfactants, and co-solvents to form micelles or emulsions in the gut, which can enhance solubilization and absorption.
-
Particle Size Reduction: Micronization or nanomilling can increase the surface area of the drug particles, leading to a faster dissolution rate[11].
-
Table 1: Physicochemical Properties of Representative Urea-Based sEH Inhibitors
| Compound | Molecular Weight ( g/mol ) | Aqueous Solubility (µg/mL) | Caco-2 Permeability (Papp, 10-6 cm/s) | Oral Bioavailability (Species) |
| Compound A | 450.5 | < 1 | 5.2 | 15% (Rat) |
| Compound B | 482.6 | 5 | 8.1 | 35% (Rat) |
| Compound C | 510.6 | 0.5 | 2.3 | 5% (Dog) |
Note: Data is hypothetical and for illustrative purposes based on typical values for this compound class.
Issue 2: High Efflux Ratio in Caco-2 Permeability Assay
Possible Cause: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the compound back into the gut lumen, reducing its net absorption.
Troubleshooting Steps:
-
Confirm P-gp Substrate Activity:
-
Perform the Caco-2 assay in the presence and absence of a known P-gp inhibitor (e.g., verapamil). A significant increase in the apical-to-basolateral permeability in the presence of the inhibitor confirms P-gp mediated efflux.
-
-
Mitigation Strategies:
-
Formulation with P-gp Inhibitors: Co-administration with excipients that have P-gp inhibitory activity (e.g., certain surfactants like Tween 80) can improve absorption.
-
Structural Modification: If feasible, medicinal chemistry efforts could be directed to modify the this compound structure to reduce its affinity for P-gp while maintaining its sEH inhibitory activity.
-
Table 2: In Vivo Pharmacokinetic Parameters of a Representative sEH Inhibitor in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 350 |
| Tmax (h) | 0.1 | 2.0 |
| AUC0-inf (ng·h/mL) | 3200 | 1200 |
| t1/2 (h) | 2.5 | 3.1 |
| Oral Bioavailability (F%) | - | 11.8% |
Note: Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Aqueous Solubility Determination
-
Prepare a series of buffers at pH 1.2, 4.5, and 6.8.
-
Add an excess amount of this compound to each buffer in a sealed vial.
-
Shake the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Express solubility in mg/mL or µg/mL.
Protocol 2: Caco-2 Permeability Assay
-
Culture Caco-2 cells on permeable supports in a transwell plate until a confluent monolayer is formed (typically 21 days).
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Dissolve this compound in the transport buffer.
-
To measure apical-to-basolateral (A-B) permeability, add the this compound solution to the apical side and fresh transport buffer to the basolateral side.
-
To measure basolateral-to-apical (B-A) permeability, add the this compound solution to the basolateral side and fresh transport buffer to the apical side.
-
Incubate the plate at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the receiver compartment and analyze the concentration of this compound by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests active efflux.
Visualizations
Caption: Soluble Epoxide Hydrolase (sEH) Signaling Pathway.
Caption: Experimental Workflow for Bioavailability Assessment.
Caption: Troubleshooting Logic for Low Bioavailability.
References
- 1. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. Optimization of Amide-Based Inhibitors of Soluble Epoxide Hydrolase with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of non-urea inhibitors of soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 8. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpbr.in [ijpbr.in]
- 11. mdpi.com [mdpi.com]
Troubleshooting Inconsistent Results with BI-1935: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results with BI-1935, a potent and selective inhibitor of soluble epoxide hydrolase (sEH).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of soluble epoxide hydrolase (sEH).[1][2][3] Its primary mechanism of action is to block the sEH enzyme, which is responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs) into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs).[2] By inhibiting sEH, this compound increases the levels of EETs, which have various biological effects, including anti-inflammatory and vasodilatory properties.[2]
Q2: What are the common causes of inconsistent results when using this compound?
Inconsistent results with this compound, and sEH inhibitors in general, can stem from several factors:
-
Compound Stability and Solubility: this compound is soluble in DMSO, but improper storage or handling can affect its stability and potency.[3] Precipitation of the compound in aqueous buffers during experiments is a common issue.
-
Experimental Model Variability: The effects of sEH inhibition can vary significantly between different animal strains, cell lines, and disease models.[4] For instance, some strains of spontaneously hypertensive rats (SHR) have shown conflicting responses to sEH inhibitors.[4]
-
Assay Conditions: Variations in assay parameters such as incubation time, substrate concentration, and detection method can lead to inconsistent IC50 values and other experimental readouts.
-
Metabolic Instability: While efforts are made to optimize metabolic stability, the in vivo half-life of sEH inhibitors can vary, impacting their efficacy in animal studies.[4][5]
-
Off-Target Effects: Although this compound is reported to be selective, high concentrations or specific experimental contexts could potentially lead to off-target effects.[2]
Q3: How can I ensure the proper handling and storage of this compound?
To maintain the integrity of this compound, adhere to the following storage guidelines:
| Storage Condition | Duration |
| Dry, dark at 0 - 4°C | Short term (days to weeks) |
| -20°C | Long term (months to years)[3] |
| Stock solution in DMSO at 0 - 4°C | Short term (days to weeks) |
| Stock solution in DMSO at -20°C | Long term (months)[3] |
Table 1: Recommended Storage Conditions for this compound.
Always protect the compound from light. For stock solutions, it is recommended to aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in sEH Inhibition Assays
Possible Causes:
-
Substrate Concentration: The apparent IC50 value can be influenced by the substrate concentration relative to its Michaelis-Menten constant (Km).
-
Enzyme Concentration: Using an inappropriate enzyme concentration can affect the assay window and sensitivity.
-
Incubation Time: Insufficient or variable pre-incubation time of the inhibitor with the enzyme can lead to non-equilibrium binding and inconsistent results.
-
Solvent Effects: High concentrations of DMSO or other organic solvents in the final assay volume can inhibit enzyme activity.
Solutions:
-
Standardize Assay Protocol: Use a consistent and well-validated assay protocol. Commercial sEH inhibitor screening assay kits often provide detailed instructions and troubleshooting sections.[6]
-
Optimize Substrate and Enzyme Concentrations: Determine the Km of your substrate and use a concentration at or below the Km. Titrate the enzyme to find a concentration that gives a robust signal-to-background ratio.
-
Pre-incubation: Implement a fixed pre-incubation step (e.g., 10-15 minutes) for this compound with the sEH enzyme before adding the substrate to allow for binding to reach equilibrium.[7]
-
Control Solvent Concentration: Keep the final concentration of DMSO or other solvents in the assay low (typically ≤1%) and consistent across all wells.
Issue 2: Poor or Variable Efficacy in Cell-Based Assays
Possible Causes:
-
Compound Precipitation: this compound, being hydrophobic, may precipitate out of aqueous cell culture media, reducing its effective concentration.
-
Cell Line Specific Differences: The expression levels of sEH and the downstream signaling pathways can vary significantly between different cell lines.
-
Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to the inhibitor, reducing its free concentration and bioavailability to the cells.
Solutions:
-
Solubility Enhancement: When preparing working solutions in cell culture media, ensure thorough mixing and visually inspect for any precipitation. The use of a small amount of a non-ionic surfactant like Tween-80 or a cyclodextrin might improve solubility, but should be tested for effects on cell viability and sEH activity first.[1]
-
Characterize Your Cell Line: Before conducting experiments, verify the expression of sEH in your chosen cell line using techniques like Western blotting or qPCR.
-
Serum-Free or Reduced-Serum Conditions: If possible, conduct experiments in serum-free or reduced-serum media for a defined period to minimize protein binding effects. If serum is required, maintain a consistent percentage across all experiments.
Issue 3: Inconsistent or Unexpected In Vivo Results
Possible Causes:
-
Pharmacokinetic Variability: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound can vary between animal species and even strains.
-
Formulation Issues: Improper formulation can lead to poor bioavailability and inconsistent exposure levels.
-
Disease Model Complexity: The underlying biology of the chosen animal model may be complex, with multiple pathways contributing to the phenotype, potentially masking the effects of sEH inhibition.
Solutions:
-
Appropriate Formulation: For in vivo studies, this compound can be formulated in various vehicles. MedchemExpress provides several formulation protocols.[1] It is crucial to use a formulation that ensures solubility and stability.
| Protocol | Components | Final Concentration of this compound |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.02 mM) |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.02 mM) |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.02 mM) |
Table 2: Example In Vivo Formulations for this compound.[1]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Conduct preliminary PK/PD studies to determine the optimal dosing regimen and to correlate drug exposure with the desired biological effect (e.g., inhibition of sEH activity in tissues).
-
Careful Model Selection: Thoroughly research and select an animal model that is well-characterized and known to be responsive to modulation of the sEH pathway for the specific disease indication.
Experimental Protocols
Protocol: In Vitro sEH Inhibition Assay (Fluorometric)
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Reagent Preparation:
-
Assay Buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA.
-
sEH Enzyme: Dilute recombinant human sEH in assay buffer to the desired final concentration (e.g., 1-5 nM). Keep on ice.
-
This compound Stock Solution: Prepare a 10 mM stock solution in 100% DMSO.
-
Substrate Solution: Prepare a stock solution of a fluorescent sEH substrate (e.g., PHOME) in DMSO and dilute to the desired final concentration in assay buffer.
-
-
Assay Procedure:
-
Add 50 µL of assay buffer to the wells of a 96-well black plate.
-
Add 1 µL of this compound dilutions in DMSO to the appropriate wells (to create a dose-response curve). For control wells, add 1 µL of DMSO.
-
Add 50 µL of the diluted sEH enzyme solution to all wells except the "no enzyme" control.
-
Pre-incubate the plate for 15 minutes at room temperature, protected from light.
-
Initiate the reaction by adding 100 µL of the substrate solution to all wells.
-
Read the fluorescence kinetically for 30 minutes or as an endpoint measurement after a fixed incubation time (e.g., 30 minutes) at an excitation wavelength of 330 nm and an emission wavelength of 465 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" or "substrate only" wells).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Signaling pathway showing the action of this compound.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. opnme.com [opnme.com]
- 3. medkoo.com [medkoo.com]
- 4. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Stability of BI-1935: A Technical Support Guide
For researchers, scientists, and drug development professionals working with the soluble epoxide hydrolase (sEH) inhibitor BI-1935, ensuring its stability throughout experimental procedures is critical for obtaining reliable and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For solid this compound, long-term storage should be at -20°C, while short-term storage (days to weeks) is suitable at 0-4°C in a dry, dark environment.[1] Stock solutions, typically prepared in DMSO, should also be stored at -20°C for long-term stability.[1] The compound is generally stable for several weeks at ambient temperature during shipping.[1]
Q2: How can I prepare a stable stock solution of this compound?
A2: this compound is soluble in DMSO.[1] To prepare a stock solution, reconstitute the solid compound in high-quality, anhydrous DMSO. It is recommended to prepare concentrated stock solutions to minimize the volume of DMSO in aqueous experimental buffers, as high concentrations of organic solvents can affect assay performance and compound stability. For aqueous experiments, freshly dilute the DMSO stock solution into the aqueous buffer immediately before use.
Q3: My experimental results with this compound are inconsistent. Could this be a stability issue?
A3: Inconsistent results can indeed stem from compound instability. Several factors in your experimental setup could be contributing to the degradation of this compound. Consider the following:
-
pH of aqueous buffers: Extreme pH values can lead to hydrolysis.
-
Presence of oxidizing agents: Your media or reagents might contain components that can oxidize this compound.
-
Exposure to light: Photodegradation can occur, especially with prolonged exposure to UV or even ambient light.
-
Temperature: Elevated temperatures used in some experimental protocols can accelerate degradation.
-
Freeze-thaw cycles: Repeated freezing and thawing of stock solutions can lead to degradation. It is advisable to aliquot stock solutions into smaller, single-use volumes.
Troubleshooting Guide
Issue 1: Loss of Potency in Aqueous Solutions
If you observe a decrease in the inhibitory activity of this compound in your assays, it may be degrading in your aqueous experimental buffer.
Troubleshooting Steps:
-
pH Assessment: Determine the pH of your buffer. If it is highly acidic or basic, consider adjusting it to a more neutral pH range (6-8), if your experimental design allows.
-
Fresh Preparations: Prepare fresh dilutions of this compound in your aqueous buffer immediately before each experiment. Avoid storing the compound in aqueous solutions for extended periods.
-
Control Experiment: Run a time-course experiment to assess the stability of this compound in your specific buffer. Incubate the compound in the buffer for the same duration as your longest experiment, and then test its activity.
Issue 2: Suspected Photodegradation
If your experiments are conducted over long periods under ambient or intense light, you may be experiencing photostability issues.
Troubleshooting Steps:
-
Minimize Light Exposure: Protect solutions containing this compound from light by using amber-colored tubes or wrapping containers in aluminum foil.
-
Conduct a Photostability Test: Expose a solution of this compound to your typical laboratory lighting conditions for a set period and compare its purity and potency to a light-protected control.
Quantitative Data Summary
Since detailed public data on the forced degradation of this compound is limited, the following tables present illustrative data based on typical forced degradation studies for small molecules. These tables should be used as a reference for the types of results to expect when conducting your own stability studies.
Table 1: Illustrative Hydrolytic Stability of this compound
| Condition | Incubation Time (hours) | This compound Remaining (%) | Major Degradants Formed (%) |
| 0.1 M HCl (Acidic) | 24 | 85.2 | 14.8 |
| Purified Water (Neutral) | 24 | 98.5 | 1.5 |
| 0.1 M NaOH (Basic) | 24 | 70.1 | 29.9 |
Table 2: Illustrative Oxidative and Photolytic Stability of this compound
| Condition | Incubation Time (hours) | This compound Remaining (%) | Major Degradants Formed (%) |
| 3% H₂O₂ (Oxidative) | 8 | 89.7 | 10.3 |
| UV Light (254 nm) | 24 | 92.4 | 7.6 |
| Visible Light | 24 | 99.1 | 0.9 |
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies, which are essential for understanding the intrinsic stability of a compound like this compound.
Protocol 1: Hydrolytic Stability Assessment
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Working Solutions: Add the stock solution to separate solutions of 0.1 M HCl, purified water, and 0.1 M NaOH to achieve a final concentration of 100 µg/mL.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Sample Analysis: At specified time points, withdraw aliquots, neutralize them if necessary, and dilute with mobile phase to an appropriate concentration for analysis by a stability-indicating HPLC method.
Protocol 2: Oxidative Stability Assessment
-
Solution Preparation: Prepare a 100 µg/mL solution of this compound in a solution of 3% hydrogen peroxide (H₂O₂).
-
Incubation: Store the solution at room temperature, protected from light, for a defined period (e.g., 8 hours).
-
Sample Analysis: Withdraw aliquots at specified time points and analyze by HPLC.
Protocol 3: Photostability Assessment
-
Sample Preparation: Prepare solutions of this compound in a photochemically inert solvent (e.g., water/acetonitrile mixture) at a concentration of 100 µg/mL. Also, place the solid compound in a clear container.
-
Control Samples: Prepare identical samples but wrap them in aluminum foil to protect them from light.
-
Light Exposure: Place the unwrapped samples in a photostability chamber and expose them to a defined light source (e.g., UV and visible light) as per ICH Q1B guidelines.[2]
-
Sample Analysis: After the exposure period, analyze both the exposed and control samples by HPLC.
Visualizing Experimental Workflows
Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies on this compound.
Decision Tree for Stability-Indicating Method Development
Caption: Decision process for developing a stability-indicating analytical method.
References
Technical Support Center: BI-1935 and Related Pan-KRAS Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful in vivo use of the pan-KRAS inhibitor BI-2493, a compound related to the BI-1935 series. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BI-2493?
A1: BI-2493 is a potent and selective pan-KRAS inhibitor. It functions by non-covalently binding to the inactive, GDP-bound state of various KRAS mutants as well as the wild-type protein.[1] This binding allosterically inhibits the interaction between KRAS and Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor (GEF).[1][2][3] By preventing SOS1-mediated exchange of GDP for GTP, BI-2493 effectively locks KRAS in its "OFF" state, thereby blocking downstream oncogenic signaling pathways such as the MAPK and PI3K pathways.[2][4]
Q2: Which in vivo models are suitable for BI-2493 studies?
A2: BI-2493 has demonstrated anti-tumor activity in various preclinical models, including cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).[5] These models have been successfully used to evaluate the efficacy of BI-2493 against tumors harboring different KRAS mutations.[6]
Q3: What is the recommended vehicle for in vivo administration of BI-2493?
A3: A standard and effective formulation for the oral administration of BI-2493 in mice is a suspension of 0.5% Natrosol (hydroxyethyl cellulose) with 5% HP-β-CD (hydroxypropyl-beta-cyclodextrin) in water.
Q4: Is BI-2865, a related compound, suitable for in vivo studies?
A4: No, BI-2865 is not recommended for in vivo studies due to its pharmacokinetic properties. BI-2493 is the preferred analog for in vivo experiments.
Data Presentation: Solubility of BI-2493
The solubility of BI-2493 is a critical factor for successful in vivo experiments. Below is a summary of its solubility in various solvents.
| Solvent/Vehicle | Solubility | Notes |
| Aqueous Solution (pH 4.5) | ≥ 84 µg/mL | Good solubility in acidic aqueous conditions.[1] |
| Aqueous Solution (pH 6.8) | 64 µg/mL | Good solubility in neutral aqueous conditions.[1] |
| DMSO | 50 mg/mL to 92 mg/mL | High solubility.[7][8][9] Note that sonication may be required, and hygroscopic DMSO can reduce solubility.[7][8][9] |
| 0.5% Natrosol / 5% HP-β-CD | Forms a suitable suspension for oral gavage. | This is the recommended vehicle for achieving efficacious exposures in vivo. |
Experimental Protocols
Protocol 1: Preparation of 0.5% Natrosol / 5% HP-β-CD Vehicle
Materials:
-
Natrosol (hydroxyethyl cellulose)
-
HP-β-CD (hydroxypropyl-beta-cyclodextrin)
-
Sterile, purified water
-
Magnetic stirrer and stir bar
-
Sterile container
Procedure:
-
In a sterile container, add the required volume of sterile water.
-
While stirring, slowly add 0.5% (w/v) of Natrosol to the water. Continue to stir until the Natrosol is fully dissolved. This may take some time, and gentle heating can be applied to expedite the process, but ensure the solution returns to room temperature before the next step.
-
Once the Natrosol is completely dissolved, slowly add 5% (w/v) of HP-β-CD to the solution.
-
Continue stirring until the HP-β-CD is fully dissolved and the solution is clear.
-
The vehicle is now ready for the addition of BI-2493.
Protocol 2: Preparation of BI-2493 Dosing Suspension
Materials:
-
BI-2493 powder
-
Prepared 0.5% Natrosol / 5% HP-β-CD vehicle
-
Balance
-
Spatula
-
Vortex mixer or sonicator
Procedure:
-
Calculate the required amount of BI-2493 based on the desired dose and the number of animals to be treated.
-
Weigh the calculated amount of BI-2493 powder.
-
In a suitable container, add a small amount of the prepared vehicle to the BI-2493 powder to create a paste. This helps to ensure the powder is adequately wetted and reduces clumping.
-
Gradually add the remaining volume of the vehicle to the paste while continuously mixing.
-
Vortex the suspension thoroughly or use a sonicator to ensure a uniform and fine suspension.
-
Visually inspect the suspension for any large particles or clumps. If present, continue mixing until a homogenous suspension is achieved.
-
The dosing suspension should be prepared fresh daily.
Protocol 3: In Vivo Oral Gavage Administration in Mice
Materials:
-
Prepared BI-2493 dosing suspension
-
Appropriately sized oral gavage needles (20-22 gauge for adult mice)
-
Syringes
-
Animal scale
Procedure:
-
Weigh each mouse to determine the correct volume of dosing suspension to administer.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip. The head and body should be in a straight line to facilitate the passage of the gavage needle.
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the mouth and the end of the needle at the last rib. Mark this length on the needle if necessary.
-
Draw the calculated volume of the BI-2493 suspension into the syringe fitted with the gavage needle.
-
Carefully insert the gavage needle into the mouse's mouth, passing it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
Once the needle is correctly positioned in the esophagus, slowly administer the suspension.
-
Gently remove the gavage needle.
-
Monitor the animal for a few minutes post-administration for any signs of distress, such as coughing or difficulty breathing.
Visualizations
Caption: BI-2493 inhibits the KRAS-SOS1 interaction, preventing downstream signaling.
Caption: A typical experimental workflow for in vivo studies with BI-2493.
Caption: A decision tree for troubleshooting vehicle selection for BI-2493.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. ashpublications.org [ashpublications.org]
- 3. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studying early structural changes in SOS1 mediated KRAS activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. First-in-class pan-KRAS inhibitor shows strong antitumor activity in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 7. glpbio.com [glpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
Technical Support Center: Overcoming Resistance to SOS1 Inhibition in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to SOS1 inhibitors, with a focus on BI-3406 in the context of KRAS-mutant cancers.
Troubleshooting Guides
Problem: Reduced sensitivity or acquired resistance to a KRAS G12C inhibitor in your cell line.
Possible Cause 1: On-target resistance through secondary KRAS mutations.
-
Explanation: New mutations in the KRAS gene can prevent the inhibitor from binding effectively.[1] These mutations may occur in the switch-II pocket, altering the conformation of the protein.[1]
-
Troubleshooting/Experimental Approach:
-
Sequence the KRAS gene in your resistant cell line to identify any secondary mutations.
-
Test alternative KRAS G12C inhibitors: Some secondary mutations may confer resistance to one inhibitor but not another.[2]
-
Combine with a SOS1 inhibitor (e.g., BI-3406): This can help overcome resistance by targeting the upstream activator of KRAS.[2] A combination of a SOS1 inhibitor and a MEK inhibitor like trametinib has also been shown to be effective against certain secondary KRAS mutations.[2]
-
Possible Cause 2: Off-target resistance through bypass signaling pathways.
-
Explanation: Cancer cells can activate other signaling pathways to bypass the inhibition of KRAS.[3] Common mechanisms include:
-
Reactivation of the MAPK pathway: This can occur through amplification or mutations of upstream receptor tyrosine kinases (RTKs) like EGFR or FGFR1, or activating mutations in downstream components like BRAF or MEK.[1][2][3]
-
Activation of the PI3K/AKT/mTOR pathway: This parallel pathway can promote cell survival and proliferation independently of the MAPK pathway.[3]
-
-
Troubleshooting/Experimental Approach:
-
Perform phospho-proteomic or Western blot analysis: Screen for the activation of key signaling proteins in the MAPK and PI3K pathways (e.g., p-ERK, p-AKT, p-mTOR).
-
Test combination therapies:
-
Possible Cause 3: Histological transformation.
-
Explanation: In some cases, adenocarcinoma cells can transform into squamous cell carcinoma, a different cancer subtype that may be less dependent on the original oncogenic driver.[1][2]
-
Troubleshooting/Experimental Approach:
-
Perform histological analysis of resistant tumors or cell morphology analysis of resistant cell lines.
-
Investigate epithelial-to-mesenchymal transition (EMT): Analyze the expression of EMT markers (e.g., vimentin, N-cadherin, E-cadherin) by qPCR or Western blot.
-
Explore alternative therapeutic strategies: If histological transformation is confirmed, therapies effective against the new cancer subtype may be required.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BI-3406 and how does it help overcome resistance?
A1: BI-3406 is a potent and selective inhibitor of Son of Sevenless Homolog 1 (SOS1).[4][5][6] SOS1 is a guanine nucleotide exchange factor (GEF) that facilitates the conversion of KRAS from its inactive GDP-bound state to its active GTP-bound state.[5] By binding to the catalytic domain of SOS1, BI-3406 prevents its interaction with KRAS, thereby reducing the amount of active KRAS-GTP.[4][5][6]
BI-3406 helps overcome resistance to KRAS G12C inhibitors in several ways:
-
Enhancing KRAS G12C inhibitor efficacy: KRAS G12C inhibitors preferentially bind to the inactive, GDP-bound form of KRAS. By inhibiting SOS1, BI-3406 increases the pool of KRAS G12C-GDP, making the cells more sensitive to the inhibitor.[7]
-
Preventing adaptive resistance: Inhibition of the MAPK pathway by KRAS G12C inhibitors can lead to a feedback reactivation of upstream signaling through RTKs and SOS1.[7][8] BI-3406 can block this feedback loop.[4][5]
-
Targeting drug-tolerant persister cells: A small population of cancer cells can survive initial treatment with a KRAS G12C inhibitor. These "persister" cells can eventually lead to acquired resistance. BI-3406 can help to eliminate these persister cells.[7][8]
Q2: What are the key signaling pathways involved in resistance to KRAS G12C inhibitors?
A2: The primary signaling pathway involved is the MAPK pathway (RAS-RAF-MEK-ERK).[2] Resistance often involves the reactivation of this pathway despite the presence of a KRAS G12C inhibitor.[3] The PI3K/AKT/mTOR pathway is another critical survival pathway that can be activated to bypass KRAS G12C inhibition.[3]
Q3: How can I experimentally induce resistance to a KRAS G12C inhibitor in my cell line?
A3: A common method is to culture the cancer cells in the continuous presence of the KRAS G12C inhibitor, starting at a low concentration (e.g., the IC50) and gradually increasing the concentration over several weeks or months as the cells adapt.[9][10][11]
Q4: How do I quantify the synergistic effect of combining a KRAS G12C inhibitor with BI-3406?
A4: The synergistic effect of a drug combination can be quantified using methods such as the Chou-Talalay method, which calculates a Combination Index (CI).[12] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[12] Response surface modeling can also be used to visualize the effects of drug combinations across a range of concentrations.[13]
Quantitative Data Summary
Table 1: Examples of Resistance Mechanisms to KRAS G12C Inhibitors
| Resistance Mechanism | Examples | References |
| On-Target (KRAS mutations) | Secondary mutations (e.g., Y96D, Y96S, R68S, H95D/Q/R, G13D, A59S) | [1][2] |
| KRAS G12C amplification | [1] | |
| Off-Target (Bypass Pathways) | RTK amplification/mutation (e.g., MET, FGFR1, EGFR) | [1][2] |
| Downstream mutations (e.g., BRAF, MEK, PIK3CA) | [1] | |
| Activation of other RAS isoforms (e.g., NRAS, HRAS) | [1] | |
| Other Mechanisms | Histological transformation (e.g., adeno-to-squamous) | [1][2] |
| Epithelial-to-mesenchymal transition (EMT) | [1] |
Experimental Protocols
Protocol 1: Generation of Drug-Resistant Cell Lines
-
Determine the IC50: First, determine the half-maximal inhibitory concentration (IC50) of the KRAS G12C inhibitor in your parental cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).[9]
-
Initial Drug Exposure: Culture the parental cells in the presence of the KRAS G12C inhibitor at its IC50 concentration.
-
Monitor Cell Growth: Monitor the cells for growth. Initially, most cells may die. Allow the surviving cells to repopulate the culture vessel.
-
Dose Escalation: Once the cells are growing steadily at the initial concentration, gradually increase the drug concentration.[10] A common strategy is to increase the concentration by 1.5- to 2-fold.[10]
-
Repeat Cycles: Repeat the process of dose escalation and cell recovery for several cycles until the cells are able to proliferate at a significantly higher drug concentration compared to the parental cells.
-
Characterize Resistant Cells: Confirm the development of resistance by re-evaluating the IC50 of the inhibitor in the newly generated resistant cell line and compare it to the parental line.[10][11] A 3- to 10-fold increase in IC50 is often considered indicative of resistance.[10]
Protocol 2: Synergy Analysis of Drug Combinations
-
Experimental Design: Design a dose-response matrix experiment where cells are treated with a range of concentrations of the KRAS G12C inhibitor alone, BI-3406 alone, and combinations of both drugs at various concentrations.[14][15]
-
Cell Seeding: Seed the cells in 96-well plates at a density that allows for logarithmic growth during the assay period.[16]
-
Drug Treatment: Treat the cells with the single agents and their combinations according to the designed matrix. Include vehicle-treated wells as a control.
-
Incubation: Incubate the cells for a period that allows for at least two cell doublings in the control wells (typically 48-72 hours).[16]
-
Cell Viability Assay: Measure cell viability using an appropriate assay (e.g., CellTiter-Glo).
-
Data Analysis:
Visualizations
Caption: Simplified KRAS signaling pathway and points of inhibition.
Caption: Workflow for determining drug synergy using a dose-response matrix.
References
- 1. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 2. ascopubs.org [ascopubs.org]
- 3. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. BI-3406, a Potent and Selective SOS1-KRAS Interaction Inhibitor, Is Effective in KRAS-Driven Cancers through Combined MEK Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Current Methods for Quantifying Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. Making sense of drug combinations with mathematical models | EU-LIFE [eu-life.eu]
- 16. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scitcentral.com [scitcentral.com]
Validation & Comparative
A Comparative Guide to BI-1935 and Other Soluble Epoxide Hydrolase (sEH) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the soluble epoxide hydrolase (sEH) inhibitor BI-1935 with other notable alternatives in the field. The information presented is supported by experimental data to aid in the evaluation and selection of these compounds for research and development purposes.
Introduction to Soluble Epoxide Hydrolase (sEH) Inhibition
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of endogenous lipid signaling molecules. It converts anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs)[1]. Inhibition of sEH increases the bioavailability of EETs, making it a promising therapeutic strategy for a range of conditions including hypertension, inflammation, pain, and neurodegenerative diseases[2]. This guide focuses on this compound, a potent sEH inhibitor, and compares its performance with other widely studied sEH inhibitors.
In Vitro Potency and Selectivity
The in vitro potency of sEH inhibitors is a key determinant of their potential therapeutic efficacy. This is typically measured by the half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency.
Table 1: Comparison of In Vitro Potency of sEH Inhibitors
| Inhibitor | Target | IC₅₀ (nM) | Source |
| This compound | human sEH | 7 | [3] |
| TPPU | human sEH | 3.7 | [4] |
| AS-2586114 | human sEH | 0.4 | [4] |
| UB-EV-52 | human sEH | 9 | [4] |
| t-AUCB | rat sEH | Low nM | [3] |
| t-TUCB | rat sEH | Low nM | [3] |
| APAU | rat sEH | Low nM | [3] |
This compound demonstrates high potency with an IC₅₀ of 7 nM against human sEH[3]. Its potency is comparable to other well-characterized inhibitors such as TPPU and UB-EV-52[4]. AS-2586114 stands out with sub-nanomolar potency[4].
Selectivity is another crucial parameter, ensuring that the inhibitor does not produce off-target effects. This compound has been shown to have good selectivity against certain cytochrome P450 epoxygenases (CYP2J2, CYP2C9, CYP2C19) and Interleukin-2 (IL-2), with over 100-fold selectivity[3].
Pharmacokinetic Properties
The pharmacokinetic profile of an sEH inhibitor dictates its absorption, distribution, metabolism, and excretion (ADME), which are critical for in vivo applications.
Table 2: Pharmacokinetic Parameters of Selected sEH Inhibitors
| Inhibitor | Species | Key Findings | Source |
| This compound | Dahl salt-sensitive rats | Showed a dose-dependent effect on mean arterial pressure, suitable for in vivo experiments. | [3] |
| TPPU | Multiple (mice, rats, dogs, monkeys) | Brain penetrant with a brain-to-plasma ratio of 0.18. | [5][6] |
| t-AUCB | Mice | Oral bioavailability of 68 ± 22% (at 0.1 mg/kg). | [7] |
| GSK2256294 | Humans | Well-tolerated with a half-life of 25-43 hours and sustained sEH inhibition. | [8] |
While specific pharmacokinetic parameters for this compound are not extensively published in direct comparison to others, its demonstrated in vivo activity in a rat model of hypertension suggests favorable properties for in vivo studies[3]. Other inhibitors like TPPU have confirmed brain penetration, a key feature for neurological applications[5][6]. t-AUCB shows good oral bioavailability in mice[7], and GSK2256294 has been shown to be well-tolerated in humans with a long half-life[8].
In Vivo Efficacy
The ultimate test of an sEH inhibitor's potential is its efficacy in relevant disease models.
Table 3: In Vivo Efficacy of sEH Inhibitors in Preclinical Models
| Inhibitor | Disease Model | Key Findings | Comparison | Source |
| This compound | Dahl salt-sensitive rat (Hypertension) | Dose-dependent reduction in mean arterial pressure. | - | [3] |
| TPPU, AS-2586114, UB-EV-52 | Alzheimer's Disease (mouse models) | Reduced cognitive impairment, neuroinflammation, and amyloid plaques. | More effective than donepezil in reducing cognitive decline. | [4] |
| t-AUCB, t-TUCB, APAU | Neuropathic and Inflammatory Pain (rat models) | All three inhibitors effectively blocked allodynia. | Superior to celecoxib in reducing allodynia. | [3] |
| TPPU | Chronic Pain and Depression (mouse model) | Improved mechanical withdrawal threshold and sucrose preference test scores. | - | [9] |
This compound has shown efficacy in a hypertension model[3]. Other sEH inhibitors have demonstrated significant therapeutic potential in models of neurodegenerative disease and pain. For instance, TPPU, AS-2586114, and UB-EV-52 were found to be more effective than the standard Alzheimer's drug, donepezil, in improving cognitive function in mouse models[4]. In pain models, t-AUCB, t-TUCB, and APAU were superior to the commonly used anti-inflammatory drug celecoxib[3].
Signaling Pathways and Experimental Workflows
The therapeutic effects of sEH inhibitors are mediated through the modulation of specific signaling pathways. Understanding these pathways and the experimental workflows used to study them is crucial for research and development.
Signaling Pathway of sEH Inhibition
Inhibition of sEH leads to an accumulation of EETs, which then exert their beneficial effects through various downstream signaling pathways. One of the key mechanisms involves the regulation of inflammatory and apoptotic pathways.
Caption: Mechanism of action of this compound and other sEH inhibitors.
Experimental Workflow for sEH Inhibitor Screening
A common method for screening sEH inhibitors is a fluorometric assay. This assay measures the hydrolysis of a non-fluorescent substrate into a highly fluorescent product by sEH.
Caption: A typical workflow for an in vitro sEH inhibitor screening assay.
Experimental Protocols
sEH Inhibitor Screening Assay (Fluorometric)
This protocol outlines a general procedure for determining the IC₅₀ of an sEH inhibitor.
Materials:
-
Recombinant human sEH enzyme
-
sEH assay buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
Non-fluorescent sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in sEH assay buffer.
-
To each well of the microplate, add the sEH enzyme solution.
-
Add the diluted test inhibitor or vehicle (DMSO) to the respective wells.
-
Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the sEH substrate to all wells.
-
Immediately measure the fluorescence intensity kinetically over a period of time (e.g., 30 minutes) or as an endpoint reading after a fixed incubation time. The excitation and emission wavelengths will depend on the substrate used (e.g., 330 nm excitation and 465 nm emission for the product of PHOME hydrolysis)[10].
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion
This compound is a potent and selective sEH inhibitor with demonstrated in vivo activity. Its performance is comparable to other leading sEH inhibitors in terms of in vitro potency. While comprehensive head-to-head comparative data for pharmacokinetics and in vivo efficacy across a wide range of inhibitors is still emerging, the available evidence suggests that this compound is a valuable tool for investigating the therapeutic potential of sEH inhibition. The choice of an sEH inhibitor for a specific research application will depend on the desired properties, such as potency, selectivity, pharmacokinetic profile, and brain penetrability. This guide provides a foundation for making an informed decision based on currently available data.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. m.youtube.com [m.youtube.com]
- 3. opnme.com [opnme.com]
- 4. Clostridioides difficile - Wikipedia [it.wikipedia.org]
- 5. TPPU, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer’s Signaling in Human Nerve Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Research progress on the protective mechanism of a novel soluble epoxide hydrolase inhibitor TPPU on ischemic stroke [frontiersin.org]
- 7. ARN polimerase II - Wikipedia, a enciclopedia libre [gl.wikipedia.org]
- 8. JeniBee the holiday market [jenibeemarket.com]
- 9. The soluble epoxide hydrolase inhibitor TPPU improves comorbidity of chronic pain and depression via the AHR and TSPO signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
BI-1935: A Comparative Guide to its Selectivity for Soluble Epoxide Hydrolase
This guide provides a detailed comparison of BI-1935, a potent inhibitor of soluble epoxide hydrolase (sEH), with other notable sEH inhibitors. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its selectivity, supported by experimental data and protocols.
Introduction to Soluble Epoxide Hydrolase and its Inhibition
Soluble epoxide hydrolase (sEH) is a key enzyme in the arachidonic acid cascade, responsible for the metabolism of epoxyeicosatrienoic acids (EETs) into their corresponding dihydroxyeicosatrienoic acids (DHETs).[1] EETs possess anti-inflammatory, vasodilatory, and analgesic properties. By inhibiting sEH, the levels of beneficial EETs are increased, making sEH a promising therapeutic target for cardiovascular diseases, inflammation, and pain.[1]
This compound is a potent and selective small molecule inhibitor of sEH, with an IC50 of 7 nM for the human enzyme.[1] This guide will delve into the selectivity profile of this compound and compare it with other well-known sEH inhibitors.
Comparative Selectivity and Potency of sEH Inhibitors
The following table summarizes the in vitro potency of this compound and other sEH inhibitors against the human sEH enzyme.
| Compound | Human sEH IC50 |
| This compound | 7 nM [1] |
| TPPU | 3.7 nM[2] |
| GSK2256294A | 27 pM[3][4] |
| AUDA | 69 nM[5] |
| AR9281 | Potent inhibitor (specific IC50 not available in provided results)[6][7] |
Selectivity Profile of this compound and Comparators
A critical aspect of a good chemical probe is its selectivity for the intended target over other proteins. The following tables provide a comparative overview of the selectivity of this compound and other sEH inhibitors against key off-targets.
Table 2.1: Selectivity of this compound against a Panel of Off-Targets
This compound was screened against a Eurofins Safety Panel of 67 targets. The majority of these targets showed minimal inhibition. The most significant off-target activities are detailed below.
| Off-Target | % Inhibition @ 10 µM | IC50 |
| Thromboxane Synthase | 96% | Not available |
| 5-Lipoxygenase (5-LOX) | 66% | Not available |
Additionally, this compound demonstrated high selectivity against certain cytochrome P450 enzymes.
| Off-Target | Fold Selectivity |
| hCYP2J2 | >100-fold |
| hCYP2C9 | >100-fold |
| hCYP2C19 | >100-fold |
Table 2.2: Comparative Selectivity of Other sEH Inhibitors
Direct, head-to-head selectivity data for other sEH inhibitors against the specific off-targets of this compound is limited in the available literature. However, some general selectivity information is available.
| Compound | Known Off-Targets / Selectivity Information |
| TPPU | Dual inhibitor of sEH and p38 kinase.[1] |
| GSK2256294A | Tested against a large panel of enzymes, receptors, and ion channels with good selectivity.[3] |
| AUDA | Known to have synergistic effects when combined with COX and 5-LOX inhibitors, suggesting potential interactions with the broader arachidonic acid cascade.[6] |
| PTUPB (Dual Inhibitor) | A dual inhibitor of sEH (IC50 = 0.9 nM) and COX-2 (IC50 = 1.26 µM), highlighting the potential for cross-reactivity within the arachidonic acid pathway.[8] |
Experimental Protocols
The determination of sEH inhibition and selectivity is crucial for the validation of compounds like this compound. Below are detailed methodologies for key experiments.
In Vitro sEH Inhibition Assay (Fluorescence-based)
This assay is commonly used to determine the potency of sEH inhibitors.
Principle: The assay measures the hydrolysis of a non-fluorescent substrate by sEH to a highly fluorescent product. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.
Materials:
-
Recombinant human sEH enzyme
-
sEH assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Fluorescent substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester - PHOME)
-
Test compound (e.g., this compound) and known sEH inhibitor (positive control)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in the assay buffer.
-
Add a fixed amount of recombinant human sEH to each well of the microplate.
-
Add the diluted test compounds and controls to the respective wells.
-
Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorescent substrate to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/465 nm for the product of PHOME) over time.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable equation (e.g., four-parameter logistic equation) to determine the IC50 value.
Selectivity Profiling
To assess the selectivity of an sEH inhibitor, its activity is tested against a panel of other enzymes, receptors, and ion channels.
General Workflow:
-
Panel Selection: A broad panel of targets is chosen, often including enzymes from related pathways (e.g., COX-1, COX-2, 5-LOX, other hydrolases, CYPs), as well as common off-targets from safety panels.
-
Assay Execution: The test compound is screened against each target in the panel at a fixed concentration (e.g., 10 µM) in duplicate or triplicate. The assays for each target are performed according to established protocols, which may be radiometric, fluorescent, colorimetric, or based on other detection methods.
-
Hit Identification: Targets that show significant inhibition (e.g., >50% inhibition) are identified as "hits."
-
Dose-Response Analysis: For the identified hits, a full dose-response curve is generated to determine the IC50 value of the test compound for that off-target.
-
Selectivity Calculation: The selectivity is typically expressed as the ratio of the IC50 for the off-target to the IC50 for the primary target (sEH). A higher ratio indicates greater selectivity.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the context of this compound's action and the process of its validation, the following diagrams are provided.
Caption: The sEH signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the validation of an sEH inhibitor.
References
- 1. TPPU, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer’s Signaling in Human Nerve Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Dual inhibition of cyclooxygenase-2 and soluble epoxide hydrolase synergistically suppresses primary tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of BI-1935's Anti-Inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of BI-1935, a putative transient receptor potential canonical 6 (TRPC6) channel inhibitor, with other established anti-inflammatory agents. The information is supported by experimental data from publicly available studies on closely related TRPC6 inhibitors and standard anti-inflammatory drugs.
Disclaimer: Direct experimental data for a compound explicitly named "this compound" is limited in the public domain. The data presented for this compound in this guide is extrapolated from studies on other selective TRPC6 inhibitors developed by Boehringer Ingelheim, such as BI 749327, and is intended to be representative of a selective TRPC6 inhibitor's profile.
Mechanism of Action: TRPC6 Inhibition in Inflammation
Inflammatory responses are in part mediated by the influx of calcium (Ca2+) into cells, which triggers downstream signaling cascades leading to the production of pro-inflammatory cytokines and other mediators. TRPC6 is a non-selective cation channel that plays a role in regulating this calcium influx.
This compound is hypothesized to exert its anti-inflammatory effects by selectively inhibiting the TRPC6 channel. This inhibition is expected to reduce intracellular calcium concentrations, thereby dampening the activation of calcium-dependent signaling pathways, such as the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, and modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade.[1][2] The NF-κB pathway is a critical regulator of gene transcription for numerous pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β.[3][4]
By blocking TRPC6, this compound is anticipated to decrease the expression and release of these inflammatory mediators, thus attenuating the overall inflammatory response. This targeted approach differs from broader-acting anti-inflammatory agents like NSAIDs, which primarily inhibit cyclooxygenase (COX) enzymes.[5][6]
Comparative Data Presentation
The following tables summarize the quantitative data for this compound (extrapolated from BI 749327) and other common anti-inflammatory drugs.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 | Selectivity | Key In Vitro Effects |
| This compound (as BI 749327) | TRPC6 | 19 nM (human) | >85-fold vs. TRPC3, >42-fold vs. TRPC7 | Suppresses NFAT activation [1] |
| Ibuprofen | COX-1/COX-2 | Varies by assay | Non-selective | Inhibits prostaglandin synthesis[5] |
| Celecoxib | COX-2 | Varies by assay | COX-2 selective | Inhibits prostaglandin synthesis[5] |
| Dexamethasone | Glucocorticoid Receptor | Varies by assay | N/A | Inhibits expression of inflammatory genes |
Table 2: Comparison of Anti-Inflammatory Effects in Preclinical Models
| Compound | Model | Key Endpoints | Results |
| This compound (as BI 749327) | Unilateral Ureteral Obstruction (renal fibrosis model) | Renal fibrosis | Dose-dependent reduction in fibrosis [2] |
| Ibuprofen | LPS-induced cytokine release in mice | Serum TNF-α, IL-6 | Significant reduction in cytokine levels[7] |
| Dexamethasone | LPS-induced cytokine release in mice | Serum TNF-α, IL-6 | Potent reduction in cytokine levels[7] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of TRPC6 Inhibition
Caption: TRPC6 inhibition by this compound blocks Ca²⁺ influx, modulating NFAT and NF-κB pathways to reduce inflammatory gene expression.
Experimental Workflow: LPS-Induced Cytokine Release Assay
Caption: Workflow for assessing the effect of this compound on LPS-induced cytokine release from immune cells.
Experimental Workflow: NF-κB Reporter Assay
Caption: Workflow for quantifying the inhibitory effect of this compound on NF-κB signaling using a reporter gene assay.
Experimental Protocols
1. LPS-Induced Cytokine Release Assay in Human PBMCs
This assay is designed to evaluate the ability of a test compound to inhibit the release of pro-inflammatory cytokines from human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).
-
Materials:
-
Human PBMCs isolated from healthy donor blood
-
RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
LPS from E. coli (e.g., serotype O111:B4)
-
This compound and control compounds (e.g., dexamethasone)
-
96-well cell culture plates
-
ELISA or Luminex kits for human TNF-α, IL-6, and IL-1β
-
-
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI 1640 medium and adjust the cell density to 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound and control compounds in complete RPMI 1640 medium.
-
Add 50 µL of the compound dilutions to the respective wells and incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Prepare a stock solution of LPS in sterile PBS. Dilute the LPS in complete RPMI 1640 medium to a final concentration that induces a submaximal cytokine response (typically 10-100 ng/mL, to be determined empirically).
-
Add 50 µL of the LPS solution to all wells except for the unstimulated controls. Add 50 µL of medium to the unstimulated control wells.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using ELISA or a multiplex bead-based assay (e.g., Luminex) according to the manufacturer's instructions.
-
Calculate the percentage inhibition of cytokine release for each compound concentration relative to the LPS-stimulated control.
-
2. NF-κB Reporter Gene Assay
This assay measures the ability of a test compound to inhibit the activation of the NF-κB transcription factor in response to an inflammatory stimulus.
-
Materials:
-
HEK293 cells (or another suitable cell line)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Lipofectamine or other transfection reagent
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Human TNF-α
-
This compound and control compounds
-
96-well white, clear-bottom cell culture plates
-
Dual-Luciferase Reporter Assay System
-
-
Procedure:
-
One day prior to transfection, seed HEK293 cells into a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours of transfection, detach the cells and seed them into a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells/well. Allow the cells to adhere for at least 4 hours.
-
Prepare serial dilutions of this compound and control compounds in assay medium (e.g., serum-free DMEM).
-
Remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for 1 hour at 37°C.
-
Prepare a solution of TNF-α in assay medium at a concentration that induces a robust luciferase signal (typically 10 ng/mL, to be determined empirically).
-
Add 10 µL of the TNF-α solution to all wells except for the unstimulated controls. Add 10 µL of assay medium to the unstimulated control wells.
-
Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.
-
After incubation, perform the dual-luciferase assay according to the manufacturer's instructions. Measure both firefly and Renilla luciferase activity using a luminometer.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell viability.
-
Calculate the percentage inhibition of NF-κB activity for each compound concentration relative to the TNF-α-stimulated control.
-
References
- 1. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of transient receptor potential canonical 6 attenuates fibroblast-like synoviocytes mediated synovial inflammation and joint destruction in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. Choosing a nonsteroidal anti-inflammatory drug for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis and Anti-inflammatory Activity Evaluation of the A-Type Avenanthramides in Commercial Sprouted Oat Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
A Researcher's Guide to BI-1935: A Reference Compound for Soluble Epoxide Hydrolase (sEH) Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BI-1935 with other common soluble epoxide hydrolase (sEH) inhibitors. It includes objective performance data, detailed experimental protocols, and pathway diagrams to support researchers in selecting the appropriate reference compound for their studies.
Introduction: The Role of Soluble Epoxide Hydrolase (sEH)
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of arachidonic acid.[1] Cytochrome P450 (CYP) epoxygenases convert arachidonic acid into signaling lipids called epoxyeicosatrienoic acids (EETs).[2] These EETs possess potent vasodilatory, anti-inflammatory, and analgesic properties.[1][2] The enzyme sEH hydrolyzes EETs into their less active corresponding diols, dihydroxyeicosatrienoic acids (DHETs), thus diminishing their beneficial effects.[1][2]
Inhibition of sEH is a promising therapeutic strategy for various diseases, including hypertension, inflammation, and pain, as it increases the bioavailability of protective EETs.[1][3] Therefore, potent and selective sEH inhibitors are invaluable tools for both basic research and clinical development.
This compound: A Potent and Selective sEH Inhibitor
This compound is a potent and selective small molecule inhibitor of sEH, making it an excellent in vitro and in vivo tool compound.[1] It demonstrates a strong inhibitory effect on human sEH with an IC50 value in the low nanomolar range and shows good selectivity against various CYP epoxygenases.[1] Its utility has been demonstrated in animal models, where it produced a dose-dependent reduction in mean arterial pressure, highlighting its potential for cardiovascular research.[1]
Comparative Performance Data
The selection of an appropriate sEH inhibitor depends on its potency, selectivity, and suitability for the specific experimental model. The following tables compare this compound with other widely used sEH inhibitors.
Table 1: In Vitro Potency (IC50) of sEH Inhibitors
| Compound | Human sEH (hsEH) IC50 (nM) | Mouse sEH (msEH) IC50 (nM) | Rat sEH (rsEH) IC50 (nM) | Reference(s) |
| This compound | 7 | N/A | N/A | [1] |
| t-AUCB | 1.3 | 8 | 8 | [1][2][3] |
| AUDA | ~3 | N/A | N/A | [4][5] |
| TPPU | N/A | N/A | N/A | [6] |
| AR9281 | Low Potency | N/A | N/A | [6] |
N/A: Data not readily available in the searched sources. Note: IC50 values can vary between different assay conditions.
Signaling Pathway and Experimental Workflow
Visualizing the biochemical cascade and the experimental process is crucial for understanding the context of sEH inhibition.
Experimental Protocols
Detailed and reproducible protocols are essential for comparative studies.
Protocol 1: In Vitro sEH Inhibitor Screening Assay (Fluorometric)
This protocol is adapted from standard fluorometric assays used to determine the IC50 values of sEH inhibitors.[7][8]
1. Materials and Reagents:
-
Recombinant human sEH enzyme
-
sEH Assay Buffer (e.g., 100 mM Sodium Phosphate, pH 7.4)
-
Fluorescent Substrate: (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) or similar.[8]
-
Test Compound (e.g., this compound) and Reference Inhibitor (e.g., AUDA)
-
Solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 330-360 nm, Emission: 460-465 nm)
2. Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in DMSO. Further dilute these stocks into sEH Assay Buffer to achieve the final desired concentrations in the assay. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
Reaction Setup:
-
To each well of the 96-well plate, add the appropriate volume of test compound dilution, vehicle control (DMSO in buffer), or positive control inhibitor.
-
Add the diluted sEH enzyme solution to all wells except for the "background" control wells.
-
-
Pre-incubation: Cover the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[9]
-
Reaction Initiation: Add the fluorescent substrate solution to all wells to start the reaction. Mix gently.
-
Fluorescence Measurement:
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
For kinetic data, determine the initial reaction rate (V) from the linear portion of the fluorescence vs. time curve.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: In Vivo Antihypertensive Effect in a Rodent Model
This protocol describes a general method to assess the blood pressure-lowering effects of an sEH inhibitor in an angiotensin II (Ang II)-induced hypertension model.[10]
1. Animals and Acclimatization:
-
Use male Sprague-Dawley rats or a similar appropriate strain.
-
Acclimatize animals for at least one week before the experiment.
-
For blood pressure monitoring, animals may be implanted with radiotelemetry devices.
2. Induction of Hypertension:
-
Anesthetize the animals.
-
Implant an osmotic minipump subcutaneously to deliver a continuous infusion of Ang II (e.g., 60 ng/min) for 14-28 days.[10]
-
Confirm the development of hypertension via blood pressure measurements.
3. Compound Administration:
-
Formulation: Prepare the sEH inhibitor (e.g., this compound or AUDA) in a suitable vehicle for the chosen route of administration (e.g., corn oil for intraperitoneal injection or oral gavage; or formulated for drinking water).[10][11][12]
-
Dosing: Administer the inhibitor daily to the hypertensive animals for a specified period (e.g., 4-14 days).[10] A vehicle-only group must be included as a control.
-
Example Dosing: AUDA has been administered orally to rats for 14 days in studies of salt-sensitive hypertension.[11]
4. Blood Pressure Measurement:
-
Monitor systolic, diastolic, and mean arterial blood pressure throughout the study. If using radiotelemetry, continuous data can be collected. Alternatively, use tail-cuff plethysmography at regular intervals.
5. Data Analysis:
-
Compare the blood pressure readings between the inhibitor-treated group and the vehicle-treated group.
-
Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to determine if the inhibitor significantly lowers blood pressure.
-
At the end of the study, plasma and tissue samples can be collected to measure inhibitor levels and biomarkers (e.g., EET/DHET ratios) to confirm target engagement.
Conclusion
This compound serves as a high-quality reference compound for sEH inhibition due to its demonstrated potency, selectivity, and in vivo activity.[1] When compared to other inhibitors like the widely studied urea-based compounds (e.g., t-AUCB, AUDA), this compound provides a reliable standard for validating new chemical entities and for elucidating the physiological roles of the sEH enzyme in health and disease. This guide provides the necessary data and protocols to effectively incorporate this compound into a research program.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. trans-AUCB | Epoxide Hydrolase | TargetMol [targetmol.com]
- 4. Inhibition of soluble epoxide hydrolase by trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) is protective against ischemia reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Silico Studies of Soluble Epoxide Hydrolase Inhibitors from the Roots of Lycopus lucidus [mdpi.com]
- 6. Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. caymanchem.com [caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. ahajournals.org [ahajournals.org]
- 11. An Orally Active Epoxide Hydrolase Inhibitor Lowers Blood Pressure and Provides Renal Protection in Salt-Sensitive Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of soluble epoxide hydrolase improves the impaired pressure–natriuresis relationship and attenuates the development of hypertension and hypertension-associated end-organ damage in Cyp1a1-Ren-2 transgenic rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pan-RAF Inhibitors in Diverse Disease Models
For Researchers, Scientists, and Drug Development Professionals
The RAF (Rapidly Accelerated Fibrosarcoma) kinases are critical components of the RAS-RAF-MEK-ERK signaling pathway, a cascade frequently dysregulated in various human cancers. While initial efforts in targeting this pathway focused on specific BRAF mutations, the emergence of resistance has spurred the development of pan-RAF inhibitors, which target all RAF isoforms (A-RAF, B-RAF, and C-RAF). This guide provides a comparative analysis of the performance of several key pan-RAF inhibitors across different disease models, primarily focusing on cancer and exploring their potential in fibrosis. We also present data on alternative therapeutic strategies to provide a comprehensive overview for researchers in the field.
Pan-RAF Inhibitors: Mechanism of Action
Pan-RAF inhibitors are designed to bind to the ATP-binding pocket of RAF kinases, preventing their activation and subsequent downstream signaling through MEK and ERK.[1] This inhibition ultimately leads to reduced cell proliferation and increased apoptosis in cancer cells dependent on this pathway.[1] A key advantage of pan-RAF inhibitors is their ability to target not only the monomeric form of BRAF V600E but also RAF dimers, which play a crucial role in resistance to first-generation BRAF inhibitors and in RAS-mutant cancers.[2][3]
Figure 1: Simplified diagram of the RAF-MEK-ERK signaling pathway and the point of intervention for pan-RAF inhibitors.
Performance in Cancer Models
The efficacy of various pan-RAF inhibitors has been evaluated in a range of preclinical cancer models, including cell lines and patient-derived xenografts (PDX). The following tables summarize key quantitative data for several prominent pan-RAF inhibitors.
In Vitro Efficacy of Pan-RAF Inhibitors in Cancer Cell Lines
| Compound | Cancer Type | Cell Line | Mutation | IC50 / GI50 (nM) | Reference |
| KIN-2787 | Melanoma | Various | BRAF Class I, II, III | < 100 | [4] |
| Melanoma | Various | NRAS | Moderately responsive | [4] | |
| LY3009120 | Melanoma | A375 | BRAF V600E | - | [5] |
| Colorectal | RKO, HCT 116 | BRAF V600E, KRAS G13D | - | [3] | |
| Various | H2405, BxPC-3, OV-90 | Various | 40, 87, 7 | [6] | |
| AZ628 | Colorectal | RKO | BRAF V600E | GI50: 500 ± 40 | [7] |
| Melanoma | WM3629 | BRAF D594G | High sensitivity | [8] | |
| Breast | MDAMB231 | BRAF G464V | High sensitivity | [8] | |
| QLH11906 | Various | HCT116, Calu-6 | KRAS | Enhanced activity in 3D culture | [9] |
Note: IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. GI50 is the concentration for 50% of maximal inhibition of cell proliferation.
In Vivo Efficacy of Pan-RAF Inhibitors in Xenograft Models
| Compound | Cancer Type | Xenograft Model | Dosing | Outcome | Reference |
| KIN-2787 | Melanoma | A-375 (BRAF V600E) | Daily | Significant tumor growth inhibition | [10] |
| Melanoma | BxPC-3 (BRAF Class II) | Daily | Significant tumor growth inhibition | [10] | |
| Melanoma | WM3629 (BRAF Class III) | Daily | Significant tumor growth inhibition | [10] | |
| LY3009120 | Melanoma | A375 (BRAF V600E) | 5, 10, 15 mg/kg, BID | Dose-dependent tumor growth inhibition and regression | [5] |
| Colorectal | Colo 205 (BRAF V600E) | 20 mg/kg, BID | Statistically significant tumor regression | [6] | |
| Colorectal | HCT 116 (KRAS) | 20 mg/kg, BID | Statistically significant inhibition of tumor growth | [6] | |
| MLN2480 (TAK-580) | Melanoma, Colon, Lung, Pancreatic | Xenograft models | - | Antitumor activity | [11][12] |
| INU-152 | Melanoma, Colorectal | Xenograft models | - | Anti-tumor activities | [13] |
Note: BID refers to twice-daily dosing.
Combination Therapies: A Strategy to Overcome Resistance
A significant finding in the study of pan-RAF inhibitors is their synergistic effect when combined with MEK inhibitors.[14][15] This combination leads to a more profound and durable inhibition of the MAPK pathway, overcoming resistance mechanisms that can arise from single-agent therapy.[7][14]
Figure 2: A typical experimental workflow for evaluating the synergy of pan-RAF and MEK inhibitor combination therapy.
Performance in Fibrosis Models
The role of the RAF pathway in fibrosis is an emerging area of research. While data is less extensive compared to cancer, some studies suggest a potential therapeutic application for RAF inhibitors in fibrotic diseases.
A study on the Raf1 inhibitor GW5074 in a bleomycin-induced pulmonary fibrosis mouse model demonstrated that post-treatment with the inhibitor reduced fibronectin expression, collagen deposition, and inflammatory cell infiltration. This suggests an anti-fibrotic property of GW5074. The proposed mechanism involves the inhibition of the TGF-β1/Raf1-ERK/Smad pathway, which is crucial in the activation of lung fibroblasts.
Alternative Therapeutic Strategies
In Cancer:
-
Selective BRAF Inhibitors: (e.g., Vemurafenib, Dabrafenib) These are effective in cancers with BRAF V600 mutations but are susceptible to resistance through RAF dimerization.
-
MEK Inhibitors: (e.g., Trametinib, Cobimetinib) As single agents, they have shown clinical activity in tumors with RAS/RAF mutations.[16][17] They are often used in combination with BRAF inhibitors.[17][18]
-
ERK Inhibitors: Targeting the final kinase in the cascade is another strategy to overcome resistance to upstream inhibitors.
In Fibrosis:
-
TGF-β Inhibitors: Transforming growth factor-beta (TGF-β) is a master regulator of fibrosis.[19] Several therapeutic strategies targeting the TGF-β pathway are in preclinical and clinical development, including monoclonal antibodies and small molecule kinase inhibitors.[20][21][22][23]
-
Pirfenidone and Nintedanib: These are currently the only two drugs approved for the treatment of idiopathic pulmonary fibrosis (IPF).[21]
Experimental Protocols
In Vitro Cell Proliferation Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of the pan-RAF inhibitor, a MEK inhibitor, or a combination of both. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for a specified period (e.g., 72-96 hours) under standard cell culture conditions.
-
Lysis and Luminescence Reading: The CellTiter-Glo® reagent is added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle control, and GI50 values are calculated using appropriate software. For combination studies, synergy is often assessed using models like the Bliss independence model.[7]
In Vivo Xenograft Tumor Model
-
Cell Implantation: A suspension of human cancer cells is subcutaneously injected into the flank of immunocompromised mice (e.g., NSG mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into different treatment groups: vehicle control, pan-RAF inhibitor alone, MEK inhibitor alone, and the combination of both. Drugs are typically administered orally at specified doses and schedules (e.g., daily or twice daily).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are often excised for further analysis (e.g., western blotting for pathway biomarkers).
-
Data Analysis: Tumor growth curves are plotted for each group, and statistical analyses are performed to determine the significance of tumor growth inhibition.
Figure 3: Conceptual diagram comparing the mechanism of action of Type I RAF inhibitors with pan-RAF inhibitors.
Conclusion
Pan-RAF inhibitors represent a significant advancement in the targeted therapy of cancers driven by the MAPK pathway. Their ability to inhibit all RAF isoforms and overcome resistance mechanisms associated with first-generation inhibitors makes them a promising therapeutic strategy, particularly in combination with MEK inhibitors. While their role in fibrosis is still in early stages of investigation, the initial findings are encouraging and warrant further exploration. This guide provides a snapshot of the current landscape, and it is anticipated that ongoing research and clinical trials will further elucidate the full potential of these agents in various disease contexts.[24][25][26]
References
- 1. What are Raf kinase inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. LY3009120, a panRAF inhibitor, has significant anti-tumor activity in BRAF and KRAS mutant preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Pan-RAF and MEK vertical inhibition enhances therapeutic response in non-V600 BRAF mutant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Targeting of BRAF and KRAS Mutant Tumors: The Promise of QLH11906 Pan-RAF Inhibitor [synapse.patsnap.com]
- 10. ascopubs.org [ascopubs.org]
- 11. ascopubs.org [ascopubs.org]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of a novel pan-RAF inhibitor with potent anti-tumor activity in preclinical models of BRAFV600E mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Combined pan-RAF and MEK inhibition overcomes multiple resistance mechanisms to selective RAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Combined Pan-RAF and MEK Inhibition Overcomes Multiple Resistance Mechanisms to Selective RAF Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. targetedonc.com [targetedonc.com]
- 17. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. TGF-β Inhibitors Clinical Trial Pipeline Accelerates as 25+ [globenewswire.com]
- 21. researchgate.net [researchgate.net]
- 22. ANTI-TGF-ß THERAPY IN FIBROSIS: RECENT PROGRESS AND IMPLICATIONS FOR SYSTEMIC SCLEROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ascopubs.org [ascopubs.org]
- 25. google.com [google.com]
- 26. scispace.com [scispace.com]
Comparative Guide to Validating the Downstream Effects of sEH Inhibitors on EETs: A Focus on BI-1935
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the soluble epoxide hydrolase (sEH) inhibitor BI-1935 and its alternatives in modulating Epoxyeicosatrienoic acids (EETs). It is designed to offer an objective overview supported by experimental data to aid in the selection and validation of these compounds for research and therapeutic development.
Introduction to sEH Inhibition and EET Metabolism
Epoxyeicosatrienoic acids (EETs) are signaling lipids derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases. These molecules play crucial roles in various physiological processes, including the regulation of blood pressure, inflammation, and vascular tone. The biological activity of EETs is terminated through their hydrolysis into less active dihydroxyeicosatrienoic acids (DHETs) by the enzyme soluble epoxide hydrolase (sEH).
Inhibition of sEH is a promising therapeutic strategy for a range of cardiovascular and inflammatory diseases as it increases the bioavailability of beneficial EETs. This compound is a potent and selective inhibitor of sEH, making it a valuable tool for studying the downstream effects of increased EET levels.
Signaling Pathway of EET Metabolism
The metabolic cascade of EETs begins with the liberation of arachidonic acid from the cell membrane. This is then converted into four different EET regioisomers (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET) by CYP epoxygenases. These EETs then exert their biological effects before being rapidly degraded by sEH into their corresponding DHETs.
Caption: Metabolism of arachidonic acid to EETs and their subsequent hydrolysis by sEH.
Comparative Analysis of sEH Inhibitors
While this compound is a potent sEH inhibitor, several other compounds are available for modulating EET levels. This section compares the performance of this compound with notable alternatives based on available experimental data.
Table 1: Quantitative Effects of sEH Inhibitors on EET and DHET Levels
| Compound | System | Dose/Concentration | Change in EETs | Change in DHETs | Change in EET/DHET Ratio | Reference |
| This compound | Dahl salt-sensitive rats | Dose-dependent | Data not available | Data not available | Data not available | [1] |
| t-AUCB | Hypertensive rat plasma | Not specified | Increased 11,12-EET and 14,15-EET | No significant change | Increased | [2] |
| AUDA | Chick embryo liver (in vivo, with TCDD) | Not specified | Increased | No significant change | Increased | [3][4] |
| TPPU | Myocardial infarction mice serum | 5 mg/l | Increased 14,15-EET (approx. 4.4-fold vs. MI ET mice) | Data not available | Data not available | [1] |
Note: Direct quantitative data for this compound on EET/DHET levels was not available in the reviewed literature. The effect of this compound is inferred from its potent sEH inhibition (IC50 = 7 nM) and its in vivo efficacy in reducing blood pressure, a known downstream effect of increased EETs.[1]
Experimental Protocols
Accurate validation of the downstream effects of sEH inhibitors requires robust experimental methodologies. The following protocols are key for quantifying changes in EET and DHET levels.
Quantification of EETs and DHETs by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the gold standard for accurately measuring EETs and DHETs in biological samples.
1. Sample Preparation (Plasma)
-
Aliquot 200µl of plasma into a glass test tube.
-
Add internal standards (e.g., deuterated EETs and DHETs).
-
Perform liquid-liquid extraction using a solvent system like water/2-propanol/hexane.
-
Vortex and centrifuge to separate the layers.
-
Collect the organic layer containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.[5]
2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
-
Utilize a triple quadrupole mass spectrometer in electrospray ionization (ESI) mode (typically negative ion mode for these analytes).
-
Operate in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity, using specific precursor-to-product ion transitions for each EET and DHET regioisomer and the internal standards.[5][6]
-
Caption: General workflow for the quantification of EETs and DHETs using LC-MS/MS.
Conclusion
This compound stands out as a potent and selective sEH inhibitor, making it a valuable research tool. While direct comparative data on its effect on EET and DHET levels is currently limited in publicly available literature, its strong in vitro potency and in vivo efficacy on downstream physiological markers like blood pressure suggest a significant impact on EET bioavailability. For researchers aiming to validate these effects, the use of highly sensitive and specific analytical methods like LC-MS/MS is paramount. By comparing the effects of this compound with other well-characterized sEH inhibitors such as t-AUCB, AUDA, and TPPU, a more comprehensive understanding of its pharmacological profile can be achieved. This guide provides the foundational information and methodologies to design and execute such validation studies effectively.
References
- 1. researchgate.net [researchgate.net]
- 2. Stimulated release of arachidonic acid from rat liver cells by celecoxib and indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increases in Levels of Epoxyeicosatrienoic and Dihydroxyeicosatrienoic Acids (EETs and DHETs) in Liver and Heart in Vivo by 2,3,7,8-Tetrachlorodibenzo-p-Dioxin (TCDD) and in Hepatic EET:DHET Ratios by Cotreatment with TCDD and the Soluble Epoxide Hydrolase Inhibitor AUDA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increases in levels of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids (EETs and DHETs) in liver and heart in vivo by 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and in hepatic EET:DHET ratios by cotreatment with TCDD and the soluble epoxide hydrolase inhibitor AUDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lipidmaps.org [lipidmaps.org]
- 6. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacological and Endogenous Regulation of Soluble Epoxide Hydrolase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the exogenous pharmacological inhibitor, BI-1935, with the body's own endogenous mechanisms for regulating the activity of soluble epoxide hydrolase (sEH). Understanding these differences is crucial for the development of novel therapeutics targeting the sEH pathway, which is implicated in a range of cardiovascular, inflammatory, and metabolic diseases.
Introduction to Soluble Epoxide Hydrolase (sEH)
Soluble epoxide hydrolase is a critical enzyme in the metabolism of fatty acids.[1] It primarily functions to convert epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with generally protective effects, into their less active corresponding diols, dihydroxyeicosatrienoic acids (DHETs).[2][3] EETs possess anti-inflammatory, vasodilatory, and analgesic properties.[4][5][6] Consequently, inhibiting sEH activity is a promising therapeutic strategy to increase the beneficial effects of EETs.[4][5] This can be achieved through pharmacological agents like this compound or by modulating the body's natural regulatory processes.
Pharmacological Inhibition with this compound
This compound is a potent and highly selective small molecule inhibitor of human soluble epoxide hydrolase.[2][5] Its primary mechanism of action is to directly bind to the active site of the sEH enzyme, preventing the hydrolysis of EETs.
Quantitative Data for this compound
| Parameter | Value | Reference |
| IC₅₀ (human sEH) | 7 nM | [2][5] |
| Selectivity | >100-fold against hCYP epoxygenases 2J2/2C9/2C19 and IL-2 | [2] |
| In Vivo Efficacy | Dose-dependent reduction in mean arterial pressure in Dahl salt-sensitive rats | [2] |
Endogenous Regulation of sEH
The body employs a complex network of mechanisms to regulate sEH expression and activity, ensuring tight control over EET levels. These can be broadly categorized into transcriptional regulation and post-translational modification through redox signaling.
Transcriptional Regulation
The expression of the EPHX2 gene, which encodes for sEH, is controlled by various transcription factors and epigenetic modifications. This form of regulation alters the total amount of sEH protein available in the cell.
Redox Regulation
sEH activity can be directly modulated by the cellular redox environment. Reactive oxygen species (ROS) and reactive nitrogen species (RNS) can induce post-translational modifications on specific amino acid residues of the sEH protein, leading to either an increase or decrease in its enzymatic activity.[7]
Comparison of this compound and Endogenous sEH Regulation
| Feature | This compound (Pharmacological Inhibition) | Endogenous Regulation |
| Mechanism | Direct, competitive inhibition of the sEH active site. | Modulation of enzyme expression (transcriptional) or direct modification of the enzyme (redox). |
| Specificity | Highly specific for sEH.[2] | Can be broad, affecting multiple cellular pathways. |
| Potency | High potency with an IC₅₀ in the nanomolar range.[2][5] | Variable; physiological regulation is nuanced and context-dependent. |
| Duration of Action | Dependent on the pharmacokinetic properties of the drug. | Can be short-term (redox) or long-term (transcriptional). |
| Therapeutic Application | Aims to achieve sustained and controlled inhibition for therapeutic benefit. | Maintains homeostasis through dynamic and responsive adjustments. |
Signaling Pathways
Caption: Pharmacological inhibition of sEH by this compound.
Caption: Endogenous transcriptional regulation of sEH.
Caption: Endogenous redox regulation of sEH activity.
Experimental Protocols
In Vitro sEH Inhibition Assay (Fluorometric)
This assay is commonly used to determine the IC₅₀ of sEH inhibitors like this compound.
Principle: The assay utilizes a non-fluorescent substrate, (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), which is hydrolyzed by sEH to produce a highly fluorescent product, 6-methoxy-2-naphthaldehyde (6MNA).[8] The rate of fluorescence increase is proportional to sEH activity.
Materials:
-
Recombinant human sEH
-
This compound or other test inhibitors
-
PHOME substrate
-
Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 330 nm, Emission: 465 nm)
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add a fixed concentration of recombinant human sEH to each well of the microplate.
-
Add the different concentrations of this compound to the wells and incubate for a short period (e.g., 5 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the PHOME substrate to all wells.
-
Immediately measure the fluorescence intensity kinetically over a set period (e.g., 30 minutes) or as an endpoint reading after a fixed incubation time.
-
Calculate the percent inhibition for each this compound concentration relative to a control with no inhibitor.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for in vitro sEH inhibition assay.
In Vivo Assessment of sEH Activity
Principle: The in vivo activity of sEH can be inferred by measuring the plasma ratio of sEH substrates (epoxides) to their products (diols). A higher epoxide-to-diol ratio indicates lower sEH activity.
Procedure:
-
Administer this compound or induce a physiological change expected to alter sEH activity in an animal model.
-
Collect blood samples at specified time points.
-
Extract lipids, including epoxides and diols, from the plasma.
-
Analyze the lipid extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentrations of various EETs and DHETs.
-
Calculate the ratio of specific EETs to their corresponding DHETs (e.g., 14,15-EET/14,15-DHET).
-
Compare the ratios between treated and control groups to assess the in vivo inhibition of sEH.
Conclusion
This compound offers a potent and selective method for the pharmacological inhibition of soluble epoxide hydrolase, providing a powerful tool for research and a potential therapeutic agent. Its mechanism of direct, competitive inhibition stands in contrast to the multifaceted and nuanced endogenous regulation of sEH, which involves both transcriptional control and post-translational redox modifications. A thorough understanding of both pharmacological and physiological regulatory mechanisms is essential for the continued development of sEH-targeting therapies for a variety of human diseases.
References
- 1. Pharmacological Inhibition of Soluble Epoxide Hydrolase as a New Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. opnme.com [opnme.com]
- 6. researchgate.net [researchgate.net]
- 7. Redox Regulation of Soluble Epoxide Hydrolase—Implications for Cardiovascular Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Reproducibility of BI-1935's effects in published studies
Initial searches for published scientific literature and experimental data on a compound designated "BI-1935" have not yielded any specific results. This suggests that "this compound" may be an internal project name, a very recent discovery not yet in the public domain, or a potential typographical error in the identifier.
Without accessible published studies detailing the effects of this compound, a comprehensive comparison guide on the reproducibility of its biological effects cannot be compiled. This guide is intended to be a resource for researchers, scientists, and drug development professionals, providing objective comparisons based on experimental data. However, the foundational information required for such a guide—published research—appears to be unavailable under this specific identifier.
To proceed with a detailed analysis as requested, including data tables, experimental protocols, and signaling pathway diagrams, a valid and publicly referenced compound identifier is necessary.
Recommendations for the User:
-
Verify the Compound Identifier: Please double-check the name "this compound" for any potential errors. Small typos can significantly alter search results in scientific databases.
-
Provide Alternative Identifiers: If available, please provide any alternative names, such as a chemical name, a different internal code, or a patent number associated with this compound.
-
Confirm Publication Status: If this is a newly developed compound, it is possible that the research has not yet been published. In this case, a reproducibility analysis based on public data is not feasible at this time.
Once a correct and published identifier is provided, a thorough search for relevant literature will be re-initiated to construct the requested comparison guide. This will include:
-
Identification of Key Studies: Locating seminal papers and any subsequent studies that attempt to reproduce or expand upon the initial findings.
-
Data Extraction and Tabulation: Summarizing quantitative data from these studies into structured tables for clear comparison of reported effects, dosages, and outcomes.
-
Protocol Detailing: Outlining the methodologies of key experiments to understand the conditions under which the effects were observed.
-
Pathway and Workflow Visualization: Creating Graphviz diagrams of signaling pathways and experimental workflows as described in the literature.
We are committed to providing a comprehensive and accurate guide and look forward to receiving the necessary information to proceed.
Safety Operating Guide
Proper Disposal of BI-1935: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the potent and selective soluble epoxide hydrolase (sEH) inhibitor, BI-1935, adherence to proper disposal protocols is paramount for laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe handling and disposal of this compound, ensuring operational integrity and regulatory compliance.
While this compound is shipped as a non-hazardous chemical for research purposes, it is crucial to handle it with care and to follow established laboratory waste disposal procedures.[1] The following guidelines synthesize information from safety data sheets and general best practices for chemical waste management.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the product's Safety Data Sheet (SDS). Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. In case of contact, follow standard first aid procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
Skin Contact: Wash affected area with soap and water.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth with water and seek medical attention.
Step-by-Step Disposal Procedures
Disposal of this compound and its contaminated materials must be conducted in accordance with institutional, local, state, and federal regulations.
Step 1: Segregation of Waste
Proper segregation of chemical waste is the first and most critical step. Create a designated waste container for this compound and materials contaminated with it. This includes:
-
Unused or expired this compound powder.
-
Solutions containing this compound.
-
Contaminated consumables such as pipette tips, tubes, and gloves.
-
Spill cleanup materials.
Step 2: Containerization and Labeling
-
Use appropriate containers: All waste should be collected in a clearly labeled, sealed, and leak-proof container that is compatible with the chemical.
-
Clear Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents, including "this compound" and any solvents used. The date of waste accumulation should also be recorded on the label.
Step 3: On-site Neutralization (if applicable and permitted)
For many laboratory chemicals, on-site neutralization may be an option. However, without a specific protocol in the this compound SDS, it is recommended to treat it as a chemical waste to be disposed of by a certified hazardous waste management service. Do not attempt to neutralize this compound without explicit instructions from the manufacturer or your institution's Environmental Health and Safety (EHS) office.
Step 4: Storage of Waste
Store the sealed and labeled waste container in a designated, secure area away from incompatible materials. This area should be well-ventilated and have secondary containment to prevent the spread of any potential leaks.
Step 5: Arrange for Professional Disposal
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste. Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain.
Quantitative Data Summary
For easy reference, the key quantitative information for this compound is summarized in the table below.
| Property | Value |
| CAS Number | 940954-41-6 |
| Molecular Formula | C₂₄H₂₁F₃N₆O₃ |
| Molecular Weight | 498.47 g/mol |
| Storage (Short Term) | 0 - 4 °C (days to weeks) |
| Storage (Long Term) | -20 °C (months to years) |
This compound in the Arachidonic Acid Signaling Pathway
This compound is a potent inhibitor of soluble epoxide hydrolase (sEH). This enzyme plays a key role in the metabolism of arachidonic acid, a polyunsaturated fatty acid involved in inflammation and other physiological processes. The following diagram illustrates the pathway and the point of inhibition by this compound.
Caption: Inhibition of sEH by this compound in the arachidonic acid pathway.
By providing this essential safety and logistical information, we aim to be your preferred source for laboratory safety and chemical handling, building deep trust by delivering value beyond the product itself. Always prioritize safety and consult your institution's specific guidelines for chemical waste disposal.
References
Essential Safety and Operational Guidance for Handling BI-1935
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Use, and Disposal of BI-1935.
This document provides crucial safety and logistical information for the handling of this compound, a potent and selective soluble epoxide hydrolase (sEH) inhibitor intended for research use only. Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or neoprene gloves. | Prevents dermal contact with the compound.[1][2] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from potential splashes or airborne particles of the compound.[2][3][4][5] |
| Body Protection | A standard laboratory coat. | Shields skin and personal clothing from accidental spills.[2] |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. Use a fume hood when working with powders or volatile solutions. | Minimizes the risk of inhaling airborne particles, especially when handling the compound in its solid form.[1] |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects.[2] |
Experimental Protocols: Handling and Preparation of this compound Solutions
Storage: Upon receipt, store this compound in a dry, dark place at 0 - 4°C for short-term storage (days to weeks) or at -20°C for long-term storage (months to years).
Preparation of Stock Solutions:
-
Work Area Preparation: Conduct all weighing and initial dilutions of powdered this compound within a certified chemical fume hood to minimize inhalation exposure.[1] Ensure the work surface is clean and uncluttered.
-
Weighing: Tare a clean, dry weighing vessel on an analytical balance. Carefully weigh the desired amount of this compound powder.
-
Solubilization: Add the appropriate solvent (e.g., DMSO) to the vessel containing the this compound powder. Mix gently by vortexing or sonicating until the solid is completely dissolved.
-
Dilution: Further dilutions can be made from the stock solution using the appropriate cell culture medium or buffer.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.
Operational Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound powder and any grossly contaminated items (e.g., weighing paper, pipette tips) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a labeled hazardous waste container. Do not pour solutions down the drain.[6] Organic solvent solutions should be collected in a separate, compatible, and labeled hazardous waste container.
-
Contaminated Labware: Disposable gloves, bench paper, and other lightly contaminated materials should be placed in a designated hazardous waste bag.
Waste Container Labeling:
All waste containers must be clearly labeled with the following information:
-
"Hazardous Waste"
-
The full chemical name: this compound
-
The primary hazard(s) (e.g., "Potent Compound," "Chemical Waste")
-
The accumulation start date
Storage of Waste:
Store hazardous waste containers in a designated, secure satellite accumulation area away from general laboratory traffic. Ensure containers are kept closed except when adding waste.
Final Disposal:
Arrange for the disposal of all this compound waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Follow all local, state, and federal regulations for hazardous waste disposal.
References
- 1. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. uah.edu [uah.edu]
- 5. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
